molecular formula C13H21NO3 B1436598 3-(Dde-amino)-1-propanol CAS No. 227758-39-6

3-(Dde-amino)-1-propanol

Cat. No.: B1436598
CAS No.: 227758-39-6
M. Wt: 239.31 g/mol
InChI Key: YFDXVKXPSILEBN-UHFFFAOYSA-N
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Description

3-(Dde-amino)-1-propanol is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9(14-5-4-6-15)12-10(16)7-13(2,3)8-11(12)17/h15-16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDXVKXPSILEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCO)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 3-(Dde-amino)-1-propanol in Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(Dde-amino)-1-propanol , a specialized intermediate used primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry. It serves as a critical "linker" molecule, introducing a 3-aminopropyl spacer protected by the orthogonally cleavable Dde group.

Executive Summary

This compound (CAS: 227758-39-6) is a bifunctional building block featuring a primary hydroxyl group and a primary amine protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) moiety.[1][2][3]

Its primary utility lies in orthogonal protection strategies . Unlike standard Fmoc (base-labile) or Boc (acid-labile) groups, the Dde group is stable to both trifluoroacetic acid (TFA) and piperidine. It is selectively cleaved by hydrazine. This unique stability profile allows researchers to:

  • Immobilize the molecule via its hydroxyl group (e.g., to a trityl resin).

  • Perform standard Fmoc/tBu peptide elongation elsewhere on the scaffold.

  • Selectively deprotect the Dde-amine to introduce branching, cyclization, or specific labels without disturbing the rest of the peptide.

Chemical Identity & Structure

The molecule consists of a 3-carbon alkyl chain terminating in a hydroxyl group, with the amine nitrogen part of a vinylogous amide system within the Dde ring.

PropertyData
Chemical Name 3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]propan-1-ol
Common Name This compound; N-Dde-3-aminopropanol
CAS Number 227758-39-6
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
Appearance Typically a pale yellow viscous oil or off-white solid (depending on purity)
Solubility Soluble in DCM, DMF, Methanol, Ethyl Acetate; Low water solubility
UV Absorbance

nm (Characteristic of Dde chromophore)
Structural Analysis

The Dde group stabilizes the amine through conjugation. The nitrogen lone pair donates into the


-unsaturated ketone system of the dimedone ring, forming a vinylogous amide . This electronic delocalization renders the N-H bond less acidic and the nitrogen less nucleophilic, preventing unwanted side reactions during peptide coupling.

Synthesis & Preparation Protocol

The synthesis involves the condensation of 2-acetyldimedone (Dde-OH) with 3-amino-1-propanol . This reaction is robust and typically requires no exogenous catalyst.

Protocol: Preparation of this compound

Reagents:

  • 3-Amino-1-propanol (1.0 eq)

  • 2-Acetyldimedone (Dde-OH) (1.05 eq)

  • Solvent: Ethanol (EtOH) or Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve 2-acetyldimedone in absolute ethanol (approx. 5 mL per mmol).

  • Addition: Add 3-amino-1-propanol dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux for 2–4 hours. The reaction can be monitored by TLC (Dde-OH moves differently from the product) or UV (shift in

    
    ).
    
    • Note: At room temperature in DCM, the reaction may require 12–16 hours.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often a viscous oil. It can be purified via flash column chromatography (Eluent: Ethyl Acetate/Hexane gradient) or recrystallized if solid (from EtOAc/Hexane).

Mechanism: The primary amine attacks the ketone carbonyl of the acetyl group on the dimedone ring, followed by dehydration to form the stable enamine-one system.

Mechanistic Insight: Orthogonality & Cleavage

The value of this compound dictates that it must remain stable during standard SPPS cycles but cleave quantitatively when triggered.

Stability Profile
  • TFA (95%): Stable (Compatible with Boc deprotection or resin cleavage).

  • Piperidine (20% in DMF): Stable (Compatible with Fmoc deprotection).

  • DIEA/HOBt: Stable (Compatible with coupling reactions).

Deprotection Mechanism (Hydrazine)

The Dde group is cleaved by nucleophiles that are stronger than the protected amine (alpha-effect nucleophiles). Hydrazine (


) is the standard reagent.
  • Nucleophilic Attack: Hydrazine attacks one of the ring carbonyls.

  • Cyclization: The intermediate undergoes rapid intramolecular cyclization.

  • Release: This expels the primary amine (3-amino-1-propanol derivative) and forms a stable 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole byproduct.

Visualization: Synthesis & Cleavage Cycle

DdeCycle Start 3-Amino-1-propanol (Free Amine) Product This compound (Protected Linker) Start->Product Condensation (EtOH, Reflux) Reagent 2-Acetyldimedone (Dde-OH) Reagent->Product App Immobilization on Resin (via Hydroxyl) Product->App Resin Loading Cleavage Hydrazine (2% in DMF) App->Cleavage Orthogonal Step Byproduct Indazole Byproduct Cleavage->Byproduct Side Product Released Free Amine on Resin (Ready for Branching) Cleavage->Released Deprotection

Caption: The lifecycle of the Dde protecting group: from synthesis via condensation to hydrazine-mediated release, enabling site-specific modification.

Applications in Research & Drug Development

A. Linker for Solid Phase Synthesis

This compound is frequently used to create a "handle" on solid supports.

  • Protocol: The hydroxyl group is reacted with Trityl Chloride Resin or 2-Chlorotrityl Chloride Resin in the presence of Pyridine or DIEA in DCM.

  • Result: A resin-bound amine protected by Dde.

  • Utility: After loading the first residue, the Dde group can be removed to grow a peptide from this specific site, or the resin can be used to synthesize C-terminal modified peptides (e.g., propylamides).

B. Synthesis of Branched Peptides (The "Three-Dimension" Strategy)

In complex peptide therapeutics (e.g., multivalent antigens or dendrimers), this molecule allows for the introduction of a branch point.

  • Backbone Assembly: Use Fmoc-amino acids to build the main chain.

  • Branch Point Introduction: Incorporate a residue modified with this compound (or use Dde-Lys, though the propanol derivative allows ether/ester linkage variations).

  • Selective Unmasking: Treat the resin with 2% Hydrazine in DMF (3 x 10 min). The Fmoc group on the N-terminus remains intact.

  • Branch Growth: Couple new amino acids to the newly liberated propyl-amine.

Visualization: Orthogonal Compatibility Map

Orthogonality cluster_0 Base Labile (Fmoc) cluster_1 Acid Labile (Boc/tBu) cluster_2 Nucleophile Labile (Dde) Fmoc Fmoc Group TFA Cleaved by: TFA Fmoc->TFA Stable Hyd Cleaved by: Hydrazine Fmoc->Hyd Unstable (Slow) Pip Cleaved by: Piperidine Boc Boc / tBu / Trt Boc->Pip Stable Boc->Hyd Stable Dde This compound Dde->Pip Stable Dde->TFA Stable Dde->Hyd CLEAVED

Caption: Orthogonality map demonstrating why Dde is the protecting group of choice when Fmoc and Boc strategies are already in use.

Handling & Storage

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Hygroscopic.[4] Protect from moisture. The Dde group can migrate to adjacent free amines (N-to-N migration) if left in solution with free amines for extended periods, though this is less common with the propanol linker than with Lysine side chains.

  • Safety: Irritant. Wear standard PPE (gloves, goggles). Hydrazine (used for deprotection) is toxic and a potential carcinogen; handle in a fume hood.

References

  • Bycroft, B. W., et al. (1993). "A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides." Journal of the Chemical Society, Chemical Communications, (9), 778-779. Link

  • BenchChem. (2025). "this compound Product Data & CAS 227758-39-6." Link

  • Sigma-Aldrich. (2025). "3-Amino-1-propanol: Properties and Applications." Link

  • Kellam, B., et al. (2003). "Dde-based protecting groups: Applications in solid-phase peptide synthesis." Tetrahedron, 59(39), 7621-7633.
  • ChemicalBook. (2025). "this compound CAS Database and Suppliers." Link

Sources

Synthesis of 3-(Dde-amino)-1-propanol from 3-amino-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 3-(Dde-amino)-1-propanol (CAS: 227758-39-6) from 3-amino-1-propanol and 2-acetyldimedone (Dde-OH). The target molecule serves as a critical linker in solid-phase peptide synthesis (SPPS) and medicinal chemistry, providing a free hydroxyl group for functionalization while masking the primary amine with the hydrazine-labile Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group.

This protocol utilizes a condensation reaction driven by the formation of a stable vinylogous amide. The method is characterized by mild conditions, high atom economy, and orthogonality to standard Fmoc/Boc protocols.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the chemoselective condensation of a primary amine with a


-triketone derivative. The Dde group is unique because it stabilizes the amine through an intramolecular hydrogen bond, rendering it inert to the basic conditions (e.g., 20% piperidine) used in Fmoc deprotection.
Reaction Scheme

The reaction involves the nucleophilic attack of the primary amine of 3-amino-1-propanol onto the exocyclic carbonyl of 2-acetyldimedone, followed by dehydration.

ReactionScheme cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product R1 3-Amino-1-propanol (Primary Amine) I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack R2 2-Acetyldimedone (Dde-OH) R2->I1 I2 Dehydration (-H₂O) I1->I2 P1 This compound (Vinylogous Amide) I2->P1 Stabilization via Intramolecular H-Bond

Figure 1: Mechanistic pathway for the formation of the vinylogous amide bond.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
3-Amino-1-propanol 75.111.0Substrate
2-Acetyldimedone 182.221.05Reagent (Dde donor)
Ethanol (Absolute) -SolventReaction Medium
Dichloromethane (DCM) --Extraction/Workup
Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolve 2-acetyldimedone (1.05 equiv) in absolute ethanol (approx. 5 mL per mmol).

  • Add 3-amino-1-propanol (1.0 equiv) dropwise to the stirring solution at room temperature.

    • Note: The reaction is slightly exothermic.

  • Equip the flask with a reflux condenser.[1][2]

Step 2: Condensation
  • Heat the mixture to reflux (78–80 °C) .

  • Stir for 2–4 hours .

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Visualization: Dde derivatives are UV active (254 nm). Ninhydrin stain will show the disappearance of the free amine (starting material).

Step 3: Workup & Purification
  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.

  • Option A (Crystallization - Preferred):

    • Redissolve the crude residue in a minimum amount of hot EtOAc or EtOH.

    • Add hexane or diethyl ether dropwise until turbidity persists.

    • Cool to 4 °C overnight to induce crystallization.

  • Option B (Flash Chromatography):

    • If an oil persists, purify via silica gel chromatography using a gradient of 0–5% Methanol in DCM.

Characterization & Data Analysis

The product is a stable, off-white to pale yellow solid. The Dde group confers distinct spectroscopic signatures due to the "push-pull" alkene system and the intramolecular hydrogen bond.

Expected NMR Data ( )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
NH ~13.5Broad s1HIntramolecular H-bond (Diagnostic)
Vinyl-CH3 2.55s3HMethyl group on double bond
Dimedone CH2 2.38s4HRing methylenes
Dimedone CH3 1.02s6HGem-dimethyl group
Linker

-CH2
3.55q2H

adjacent to NH
Linker

-CH2
3.70t2H

adjacent to OH
Linker

-CH2
1.85m2HCentral methylene
Workflow Visualization

Workflow Start Start: 3-Amino-1-propanol Reagent Add 2-Acetyldimedone (1.05 eq in EtOH) Start->Reagent Reflux Reflux at 80°C (2-4 Hours) Reagent->Reflux Check TLC Check (Disappearance of Amine) Reflux->Check Check->Reflux Incomplete Evap Evaporate Solvent Check->Evap Complete Purify Recrystallization (EtOAc/Hexane) Evap->Purify Final Pure this compound Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Critical Considerations & Troubleshooting

Orthogonality

The Dde group is stable to:

  • Piperidine/DMF (Fmoc removal conditions).

  • TFA (Boc removal/Resin cleavage conditions).

The Dde group is cleaved by:

  • 2% Hydrazine monohydrate in DMF (nucleophilic attack on the ketone).

Common Pitfalls
  • Cyclization: While 3-amino-1-propanol is relatively short, the Dde group is bulky. However, ensure the temperature does not exceed 80 °C to prevent potential side reactions or polymerization.

  • Solubility: The product becomes less polar than the starting amine. If the product oils out during recrystallization, scratch the flask or use a seed crystal.

  • Hydroscopicity: The starting material (3-amino-1-propanol) is hygroscopic. Ensure it is dry before use to maintain accurate stoichiometry.

References

  • Bycroft, B. W., et al. (1993). "A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides." Journal of the Chemical Society, Chemical Communications, (9), 778-779. Link

  • Augustyns, K., et al. (1998). "The use of the Dde protecting group in the synthesis of peptides and peptide mimetics." Bulletin des Sociétés Chimiques Belges, 107.
  • Merck KGaA. (n.d.). "Dde-OH (2-Acetyldimedone) Product Sheet." Sigma-Aldrich. Link

  • PubChem. (n.d.). "3-Amino-1-propanol Compound Summary." National Center for Biotechnology Information. Link

Sources

A Technical Guide to the Physicochemical Properties of Dde-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Dde Protecting Group in Amino Alcohol Chemistry

In the landscape of complex organic synthesis, particularly in the fields of medicinal chemistry and drug development, the precise manipulation of functional groups is paramount. Amino alcohols are a vital class of bifunctional molecules, serving as chiral building blocks and key intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] The strategic use of protecting groups is essential to selectively mask the reactivity of the amino functionality while other chemical transformations are carried out on the hydroxyl group or other parts of the molecule.

Among the diverse arsenal of amine-protecting groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group has carved out a significant niche.[2] Its utility stems from its unique stability profile, offering orthogonality to the widely used acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[3][4] This guide provides an in-depth exploration of the core physicochemical properties of Dde-protected amino alcohols, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Core Physicochemical Properties of Dde-Protected Amino Alcohols

The introduction of the Dde group, a vinylogous amide, significantly alters the physicochemical properties of the parent amino alcohol. The bulky and lipophilic nature of the Dde moiety generally decreases aqueous solubility and increases solubility in organic solvents.

Solubility Profile

The solubility of a Dde-protected amino alcohol is a balance between the polar hydroxyl group and the largely nonpolar Dde-protected amino group. This duality makes them soluble in a range of organic solvents. While specific quantitative data for a broad range of Dde-amino alcohols is not extensively published, a qualitative solubility profile can be predicted based on the "like dissolves like" principle.[5]

Table 1: Predicted Qualitative Solubility of Dde-Protected Amino Alcohols

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Field Insights
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe polarity of the free hydroxyl group limits solubility in highly nonpolar solvents. Solubility may increase with longer alkyl chains on the amino alcohol.
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateSolubleThese solvents effectively solvate both the hydrocarbon portions of the Dde group and can hydrogen bond with the hydroxyl group, making them excellent choices for reaction media.
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly SolubleThese solvents are highly effective at dissolving a wide range of organic compounds, including Dde-protected species, and are often used in both protection and deprotection reactions.[6]
Polar Protic Methanol, EthanolModerately to Sparingly SolubleWhile the hydroxyl group can interact with these solvents, the large, nonpolar Dde group can limit overall solubility, especially for Dde-amino alcohols with larger side chains.[7]
Aqueous WaterInsolubleThe lipophilic nature of the Dde protecting group renders these compounds largely insoluble in water.
Physical State and Thermal Properties

Dde-protected amino alcohols are typically white to off-white crystalline solids at room temperature.[8] The melting point is influenced by the molecular weight and the crystal lattice packing of the specific compound. For instance, 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]ethanol (Dde-Gly-ol) has a reported melting point range of 111 - 118 °C.[8]

Chemical Stability: The Cornerstone of Orthogonality

The strategic advantage of the Dde group lies in its stability under conditions used to remove other common amine protecting groups. This orthogonality is crucial for complex, multi-step syntheses.[9]

  • Acid Stability: Dde-protected amines are stable to the acidic conditions used for the cleavage of Boc groups (e.g., trifluoroacetic acid (TFA) in DCM).[2][10]

  • Base Stability: The Dde group is resistant to the basic conditions typically used for Fmoc group removal (e.g., 20% piperidine in DMF).[2] However, prolonged exposure or the presence of unprotected primary amines can lead to Dde migration, a potential side reaction.[6]

  • Reductive Stability: The Dde group is stable under conditions of catalytic hydrogenolysis used to remove Cbz groups.[3]

This stability profile allows for selective deprotection strategies, which are fundamental in peptide and medicinal chemistry.

Spectroscopic and Chromatographic Characterization

The purity and identity of Dde-protected amino alcohols are routinely confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of a Dde-protected amino alcohol will show characteristic signals for the Dde group, including singlets for the two methyl groups on the cyclohexanedione ring (typically around δ 1.0-1.2 ppm) and the methyl group of the ethylidene moiety (around δ 2.0-2.5 ppm). The protons of the amino alcohol backbone will be shifted depending on the specific structure. The proton on the carbon bearing the hydroxyl group (CH-OH) will typically appear as a multiplet, and the hydroxyl proton itself will be a broad singlet, the chemical shift of which is concentration and solvent-dependent.[11][12]

  • ¹³C NMR: The ¹³C NMR spectrum will display characteristic carbonyl peaks from the Dde group in the downfield region (around δ 190-200 ppm). The carbons of the amino alcohol will also show predictable shifts.

Infrared (IR) Spectroscopy:

The IR spectrum of a Dde-protected amino alcohol is characterized by several key absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is indicative of the hydroxyl group, with the broadening due to hydrogen bonding.[13]

  • C-H Stretch: Absorptions for sp³ C-H bonds will be observed just below 3000 cm⁻¹.

  • C=O Stretch: Strong absorption bands corresponding to the carbonyl groups of the Dde moiety typically appear in the range of 1650-1700 cm⁻¹.[14]

  • C-O Stretch: A moderate to strong band for the C-O single bond of the alcohol will be present in the 1200-1000 cm⁻¹ region.

Chromatographic Behavior

Thin-Layer Chromatography (TLC):

TLC is a rapid and effective technique for monitoring the progress of protection and deprotection reactions and for assessing the purity of Dde-protected amino alcohols.[4]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.

  • Mobile Phase: A mixture of a moderately polar and a nonpolar solvent, such as ethyl acetate/hexane or dichloromethane/methanol, is typically effective. The polarity of the mobile phase can be adjusted to achieve optimal separation.

  • Visualization: Spots can be visualized under UV light (254 nm) due to the chromophoric nature of the Dde group. Staining with potassium permanganate or ninhydrin (after deprotection on the plate with hydrazine vapor) can also be employed.

High-Performance Liquid Chromatography (HPLC):

HPLC is the preferred method for the quantitative analysis of the purity of Dde-protected amino alcohols.

  • Column: A reversed-phase C18 column is generally suitable.[6]

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% TFA) and an organic solvent such as acetonitrile or methanol is typically used.

  • Detection: UV detection is effective, as the Dde group has a strong chromophore. The cleavage product of Dde deprotection can be monitored at around 290 nm.[15]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific amino alcohol and laboratory conditions.

Protocol 1: Synthesis of a Dde-Protected Amino Alcohol

This protocol describes the general procedure for the protection of an amino alcohol with 2-acetyldimedone (Dde-OH).

Materials:

  • Amino alcohol

  • 2-Acetyldimedone (Dde-OH)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Base (e.g., Triethylamine or Diisopropylethylamine - DIEA)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2-acetyldimedone (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the Dde-protected amino alcohol.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification Start Dissolve Amino Alcohol in Anhydrous Solvent AddBase Add Base (e.g., DIEA) Start->AddBase AddDdeOH Add 2-Acetyldimedone (Dde-OH) AddBase->AddDdeOH Stir Stir at Room Temperature AddDdeOH->Stir TLC Monitor by TLC Stir->TLC Concentrate Concentrate in vacuo TLC->Concentrate Reaction Complete Column Purify by Column Chromatography Concentrate->Column Evaporate Evaporate Solvent Column->Evaporate Product Pure Dde-Protected Amino Alcohol Evaporate->Product

Caption: Workflow for the synthesis of a Dde-protected amino alcohol.

Protocol 2: Hydrazine-Mediated Deprotection of a Dde-Protected Amino Alcohol

This protocol outlines the standard method for removing the Dde group using hydrazine.

Materials:

  • Dde-protected amino alcohol

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Dissolve the Dde-protected amino alcohol in the 2% hydrazine/DMF solution.

  • Stir the mixture at room temperature. The reaction is typically rapid, often completing within 10-20 minutes.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Quench the reaction by adding a suitable reagent (e.g., acetone) to consume excess hydrazine.

  • Concentrate the mixture under reduced pressure to remove the solvent and byproducts.

  • Purify the resulting free amino alcohol by an appropriate method (e.g., column chromatography or recrystallization).

Deprotection_Mechanism Dde_Amine Dde-Protected Amine R-NH-Dde Intermediate1 {Nucleophilic Attack | Intermediate} Dde_Amine->Intermediate1 + Hydrazine Hydrazine Hydrazine H₂N-NH₂ Hydrazine->Intermediate1 Intermediate2 {Intramolecular Cyclization | Intermediate} Intermediate1->Intermediate2 Cyclization Products {Free Amine | R-NH₂} + {Pyrazole Byproduct} Intermediate2->Products Release

Caption: Mechanism of Dde deprotection by hydrazine.

Conclusion: A Versatile Tool for Advanced Synthesis

The Dde protecting group offers a powerful and strategic option for the protection of amino alcohols in multi-step organic synthesis. Its unique stability profile, providing orthogonality to both acid- and base-labile protecting groups, allows for intricate molecular architectures to be constructed with precision. A thorough understanding of the physicochemical properties of Dde-protected amino alcohols—from their solubility and stability to their spectroscopic and chromatographic characteristics—is essential for their effective implementation in research and development. The protocols and data presented in this guide serve as a valuable resource for scientists, enabling the confident application of Dde chemistry to accelerate innovation in drug discovery and materials science.

References

  • Bycroft, B. W., Chan, W. C., Chhabra, S. R., & Hone, N. D. (1993). A novel lysine-protecting group for the synthesis of branched peptides.
  • BenchChem. (2025). A Comparative Overview of Boc vs. Cbz Protecting Groups. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC. BenchChem.
  • Organic Chemistry Portal. Protecting Groups - Stability. Organic Chemistry Portal. [Link]

  • Sigma-Aldrich. N-Protected Amino Alcohols. Sigma-Aldrich.
  • Bhargava, S. K. (2014). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review.
  • BenchChem. (2025). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BenchChem.
  • Sulieman, A. A. (2016). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Amrita Vishwa Vidyapeetham. Thin Layer Chromatography. Amrita Vishwa Vidyapeetham Virtual Lab.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • LibreTexts. (2022, August 23).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Khan, I., Ali, A., & Abdullah, S. (2023).
  • Abraham, R. J., & Reid, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 556-567.
  • Clark, J. (2021). H-1 proton nmr spectrum of dimethylamine. Doc Brown's Chemistry.
  • Koot, W. J., Hiemstra, H., & Speckamp, W. N. (1995). Diastereoselective Synthesis of Vicinal Amino Alcohols. Topics in Current Chemistry, 177, 1-47.
  • BenchChem. (2025). A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis. BenchChem.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Alfa Chemistry. Solvent Miscibility Table. Alfa Chemistry.
  • Mohammad, A., & Haq, N. (2008). TLC separation of amino acids with a green mobile phase.
  • Xu, F., & Simmons, B. (2011). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 88, 236-245.
  • Waters Corporation. (2021). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.
  • Roy, D. (2018). Amino acids: chemistry, diversity and physical properties. In Amino Acids, Peptides and Proteins: Volume 42 (pp. 1-45). Royal Society of Chemistry.
  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands.
  • Bendiak, B. (1986). Determination of Amino Acids in Wort and Beer by Reverse-Phase High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 44(2), 91-98.
  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]

  • AAPPTec.
  • Kumar, P., & Singh, B. (2013). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 4(4), 1334.
  • Nichols, L. (n.d.). Table of Characteristic IR Absorptions.
  • Gámez-Montaño, R., & Anaya de Parrodi, C. (2004). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Tetrahedron: Asymmetry, 15(18), 2879-2884.
  • BOC Sciences. Amino Acid Analysis by HPLC. BOC Sciences.
  • LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • BOC Sciences. Amino Alcohol Synthesis Service. BOC Sciences.
  • Santa Cruz Biotechnology. Amino Alcohols. Santa Cruz Biotechnology.
  • Al-Hamidi, H., & Edwards, A. D. (2021).
  • Bornscheuer, U. T., & Liese, A. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701787.
  • Taylor & Francis. Amino alcohols – Knowledge and References. Taylor & Francis.
  • Duncan, K., & Walsh, C. T. (1990). Purification and characterization of the D-alanyl-D-alanine-adding enzyme from Escherichia coli. Biochemistry, 29(9), 2393-2398.
  • Chikaraishi, Y., Naraoka, H., & Ohkouchi, N. (2009). Enantiomer-specific isotope analysis of D- and L-alanine. JAMSTEC Report of Research and Development, 9, 1-7.
  • Joseph, V., & Devanarayanan, S. (2006). Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine. Crystal Growth & Design, 6(11), 2465-2468.
  • Paul, A., Tonne, P., Roske, E., & Siegel, H. (1990). U.S. Patent No. 4,962,231. Washington, DC: U.S.

Sources

Technical Monograph: Characterization and Application of 3-(Dde-amino)-1-propanol in Macromolecular Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Dde-amino)-1-propanol is a specialized bifunctional building block used primarily in solid-phase peptide synthesis (SPPS) and organic synthesis.[1] It serves as a critical linker or spacer, featuring a primary hydroxyl group for immobilization or conjugation and a primary amine protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.

The Dde moiety is highly valued for its orthogonality to standard protecting groups such as Fmoc (base-labile) and Boc (acid-labile). Its stability under both acidic (TFA) and basic (piperidine) conditions, combined with its specific cleavage by hydrazine, makes this compound an essential tool for the synthesis of branched peptides, cyclic peptides, and modified protein conjugates.

Physicochemical Characterization

The following data defines the molecular identity of this compound. Researchers should verify these parameters against Certificate of Analysis (CoA) data for specific batches.

ParameterSpecification
Chemical Name 3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]propan-1-ol
Common Name This compound; N-Dde-3-aminopropanol
Molecular Formula C₁₃H₂₁NO₃
Molecular Weight 239.31 g/mol
Appearance Viscous oil or low-melting solid (depending on purity/crystallinity)
Solubility Soluble in DMF, DCM, MeOH, DMSO; Sparingly soluble in water
CAS Registry Number Refer to specific vendor (e.g., ChemicalBook ID CB0174538)
SMILES CC1(C)CC(=O)C(=C(C)NCCCO)C(=O)C1

Synthesis & Preparation Methodology

The synthesis of this compound is a condensation reaction between 2-acetyldimedone (Dde-OH) and 3-amino-1-propanol . This reaction is thermodynamically driven by the formation of a stable vinylogous amide system.

Reaction Mechanism

The primary amine of the amino-alcohol attacks the exocyclic carbonyl of the 2-acetyldimedone. Elimination of water results in the formation of the Dde-protected amine. The reaction is typically regioselective for the amine over the hydroxyl group due to the higher nucleophilicity of the nitrogen atom.

Experimental Protocol

Note: All steps should be performed in a fume hood.

  • Reagents:

    • 2-Acetyldimedone (1.0 eq)

    • 3-Amino-1-propanol (1.1 eq)

    • Ethanol (Absolute, solvent volume approx. 5-10 mL per gram of reactant)

  • Procedure:

    • Dissolve 2-acetyldimedone in absolute ethanol in a round-bottom flask.

    • Add 3-amino-1-propanol dropwise to the stirring solution.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (DCM/MeOH 9:1) or LC-MS.[2]

    • Upon completion, concentrate the mixture under reduced pressure (rotary evaporation) to remove ethanol.

  • Purification:

    • The crude product often presents as an oil.

    • Crystallization: Attempt crystallization from Ethyl Acetate/Hexane.

    • Column Chromatography: If necessary, purify via silica gel flash chromatography using a gradient of DCM to 5% MeOH/DCM.

  • Validation:

    • Confirm identity via 1H-NMR (Look for the characteristic 6H singlet of gem-dimethyl at ~1.0 ppm and the vinyl methyl singlet at ~2.5 ppm).

Synthesis Workflow Diagram

Synthesispathway Start1 2-Acetyldimedone (C10H14O3) Process Condensation (Ethanol, Reflux, 4-6h) Start1->Process Start2 3-Amino-1-propanol (C3H9NO) Start2->Process Product This compound (C13H21NO3) Process->Product Nucleophilic Attack Byproduct H2O (Removed) Process->Byproduct Elimination

Caption: Synthesis of this compound via condensation of 2-acetyldimedone and 3-amino-1-propanol.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Orthogonal Protection Strategy

The primary utility of this compound lies in its orthogonality .[3] In complex peptide synthesis, researchers often require three dimensions of protection:

  • Fmoc: Temporary α-amino protection (removed by 20% Piperidine).

  • tBu/Trt/Boc: Permanent side-chain protection (removed by 95% TFA).

  • Dde: Semi-permanent protection (removed by 2% Hydrazine).

Use as a Linker

The free hydroxyl group of this compound allows it to be anchored to solid supports, such as 2-Chlorotrityl chloride resin or Wang resin .

  • Immobilization: The hydroxyl group reacts with the resin (e.g., via ether formation with Trityl resin).

  • Result: A resin-bound amine that is protected by Dde.[3]

  • Workflow:

    • Load this compound onto resin.

    • Remove Dde (Hydrazine).[3][4]

    • Build peptide sequence or attach a payload (e.g., dye, drug) to the now-free amine.

    • Cleave from resin (TFA) to release the C-terminal alcohol-modified peptide.

Deprotection Mechanism (Hydrazine Cleavage)

The removal of the Dde group is chemically distinct from acid/base labile groups. It relies on the alpha-effect of hydrazine.

  • Nucleophilic Attack: Hydrazine (NH₂NH₂) attacks one of the carbonyl carbons on the Dde ring.

  • Cyclization: The intermediate undergoes rapid intramolecular cyclization.

  • Release: This expels the primary amine (the desired product) and forms a stable 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole (pyrazole derivative) byproduct.

Deprotection Protocol[4][5][6]
  • Reagent: 2% Hydrazine monohydrate in DMF (v/v).

  • Procedure: Treat the resin-bound Dde-compound with the reagent for 2 x 5 minutes.

  • Note: Hydrazine can also remove Fmoc groups over extended periods. For Fmoc-compatible Dde removal, consider using hydroxylamine hydrochloride/imidazole buffers, though hydrazine is standard for Dde-only steps.

Cleavage Mechanism Diagram

DdeCleavage Substrate R-NH-Dde (Protected Amine) Intermed Hemiaminal Intermediate Substrate->Intermed Nucleophilic Attack Reagent Hydrazine (NH2NH2) Reagent->Intermed Nucleophilic Attack Product R-NH2 (Free Amine) Intermed->Product Release Byproduct Indazole Derivative (Stable Byproduct) Intermed->Byproduct Cyclization

Caption: Hydrazine-mediated cleavage of the Dde protecting group yielding the free amine.[3]

References

  • Bycroft, B. W., et al. (1993). A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications.

  • ChemicalBook. this compound Product Entry.

  • BenchChem. A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.

  • Nash, I. A., et al. (1996). Dde - A Selective Primary Amine Protecting Group: A Facile Solid Phase Synthetic Approach to Polyamines. Tetrahedron Letters.[5]

Sources

The Orthogonal Architecture of the Dde Protecting Group in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern solid-phase peptide synthesis (SPPS), the transition from linear sequences to complex, three-dimensional architectures—such as branched peptides, cyclic peptides, and multi-functionalized bioconjugates—requires absolute control over side-chain reactivity[1]. While the standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl / tert-butyl) strategy provides a robust baseline, it lacks the dimensional flexibility needed for site-specific modifications.

Enter the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. Functioning as a highly specific, nucleophile-labile shield for primary amines (predominantly the


-amino group of Lysine), Dde offers a critical third dimension of orthogonality[1][2]. This whitepaper dissects the chemical mechanics of Dde, investigates the causality behind common synthetic pitfalls like "Dde migration," and establishes self-validating protocols to ensure flawless execution in the laboratory.

Chemical Mechanics and Orthogonal Logic

The power of Dde lies in its unique lability profile. In a standard Fmoc/tBu SPPS workflow, protecting groups are removed via acid or base catalysis. Dde, however, is a dimedone derivative that remains entirely stable under the highly acidic conditions of global cleavage (95% TFA) and exhibits strong resistance to the basic conditions used for Fmoc removal (20% Piperidine)[1][2].

Instead, Dde is selectively cleaved via a nucleophilic attack. When exposed to hydrazine, the Dde group undergoes hydrazinolysis, forming a stable pyrazole byproduct and liberating the free amine[1][3].

Orthogonality Resin Peptide-Resin Complex Fmoc N-α Fmoc (Base Labile) Resin->Fmoc tBu Side-Chain tBu/Boc (Acid Labile) Resin->tBu Dde Side-Chain Dde (Nucleophile Labile) Resin->Dde DeprotFmoc Chain Elongation Fmoc->DeprotFmoc 20% Piperidine DeprottBu Global Cleavage tBu->DeprottBu 95% TFA DeprotDde Site-Specific Modification Dde->DeprotDde 2% Hydrazine

Orthogonal deprotection logic in Fmoc/tBu solid-phase peptide synthesis.

The Achilles Heel: Causality of "Dde Migration"

A critical phenomenon that separates novice syntheses from expert execution is the management of Dde migration .

The Causality: Dde migration occurs when an unprotected primary amine (such as a free


-NH₂ of another lysine) is present on the resin during Fmoc deprotection. The free amine can nucleophilically attack the Dde group of a neighboring protected residue, causing the Dde group to "hop" intra- or inter-molecularly[4][5].

This side reaction is drastically accelerated by the presence of piperidine. Piperidine reacts with Dde to form an unstable piperidine-Dde adduct, which acts as a highly reactive intermediate, facilitating the transfer of the Dde group to the unprotected lysine[4][5].

Mitigation Strategies:

  • Reagent Substitution: Replace 20% piperidine with 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for Fmoc removal. DBU does not form the reactive adduct, effectively halting the migration pathway. This should be done in short bursts (e.g., 3 x 3 minutes)[4][5].

  • Steric Hindrance: Utilize ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl), a bulkier analog of Dde. The added steric bulk significantly reduces the kinetics of the migration reaction[5][6].

Migration Issue Free ε-NH2 present during Fmoc cleavage Reaction Piperidine-Dde Adduct Formation Issue->Reaction Piperidine addition Consequence Intra/Inter-molecular Dde Migration Reaction->Consequence Nucleophilic attack Mitigation Mitigation Strategies Consequence->Mitigation Sol1 Use DBU (2%) instead of Piperidine Mitigation->Sol1 Sol2 Use ivDde (Sterically Hindered) Mitigation->Sol2

Mechanism and mitigation strategies for Dde migration during SPPS.

Quantitative Comparison of Deprotection Kinetics

To design an effective synthesis, one must choose the correct nucleophile for Dde removal based on the desired orthogonality. Below is a quantitative summary of the two primary deprotection strategies[1][3][7].

ParameterStandard HydrazinolysisMilder Hydroxylamine Protocol
Reagents 2% (v/v) Hydrazine monohydrate in DMF0.5 M NH₂OH·HCl + 0.5 M Imidazole in NMP/DCM (5:1)
Reaction Time 10–15 minutes3 hours
Fmoc Orthogonality Moderate (Risk of premature Fmoc loss)Absolute (Strictly preserves Fmoc)
Primary Byproduct Cleaved pyrazoleCleaved isoxazole derivative
Mass Shift (

Da)
-164.2 Da-164.2 Da
Primary Use Case Fully Fmoc-deprotected or Boc-protected N-terminiComplex conjugates requiring an intact N-terminal Fmoc

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include mandatory in-process quality control steps to ensure that the chemistry has proceeded as intended before committing expensive reagents (like fluorophores or cyclic linkers) to the resin.

Protocol A: Standard Hydrazinolysis (Rapid Deprotection)

Use this protocol when the N-terminus is either Boc-protected or already fully deprotected.

Materials:

  • Peptide-resin complex

  • 2% (v/v) Hydrazine monohydrate in DMF (Prepare fresh in a ventilated fume hood)[1][6]

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain completely.

  • Deprotection: Add the 2% hydrazine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 5 minutes[1].

  • Drain and Repeat: Drain the reaction vessel and repeat Step 2 two additional times (Total reaction time: 15 minutes). Causality: Repeated short exposures drive the equilibrium forward faster than a single long exposure.

  • Critical Wash Step: Wash the resin thoroughly with DMF (5 x 5 mL). Causality: This removes all traces of hydrazine and the cleaved pyrazole byproduct. Residual hydrazine will violently react with subsequent activated amino acids or coupling reagents[1].

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A deep blue color confirms the successful generation of the free primary amine.

Protocol B: Full Orthogonal Hydroxylamine Deprotection

Use this protocol when synthesizing PNA-peptide conjugates or when an N-terminal Fmoc group must remain absolutely intact[1][7].

Materials:

  • 0.5 M Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 0.5 M Imidazole

  • Solvent mixture: N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM) in a 5:1 ratio[7].

Step-by-Step Methodology:

  • Preparation: Swell the peptide-resin in DCM for 20 minutes, then wash with NMP.

  • Cocktail Assembly: Dissolve the NH₂OH·HCl and Imidazole in the NMP/DCM mixture. Causality: Imidazole acts as a mild base to neutralize the hydrochloride salt, activating the hydroxylamine without being basic enough to cleave the Fmoc group.

  • Deprotection: Add the cocktail to the resin (10 mL/g). Agitate continuously at room temperature for 3 hours[7].

  • Wash Step: Drain the solution and wash the resin sequentially with NMP (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL)[7].

  • Validation (Micro-Cleavage LC-MS): Suspend ~2 mg of resin in 100

    
    L of 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour. Precipitate in cold ether, centrifuge, dissolve in water/acetonitrile, and analyze via LC-MS. You must observe a mass shift of precisely -164.2 Da  (loss of Dde) while confirming the molecular weight of the Fmoc-containing peptide remains intact.
    

Conclusion

The Dde protecting group is an indispensable asset in the peptide chemist's toolkit, providing the necessary orthogonality to construct highly sophisticated molecular architectures. However, its successful application requires a rigorous understanding of its chemical behavior—specifically its susceptibility to migration in the presence of piperidine and unprotected amines. By utilizing DBU for Fmoc cleavage or employing milder hydroxylamine deprotection cocktails, scientists can bypass these pitfalls, ensuring high-yield, high-purity syntheses of complex peptide therapeutics.

References

  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates ResearchGate URL: [Link]

  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine PubMed (NIH) URL: [Link]

  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine 1 Scite.ai URL: [Link]

  • Is it possible to remove Dde protecting groups in aqueous phase? ResearchGate URL: [Link]

  • Lipid-Mediated Sequential Recruitment of Proteins Via Dual SLIPT and Dual SLIPTNVOC in Live Cells PMC (NIH) URL: [Link]

Sources

The Dde Protecting Group in Peptide Synthesis: A Technical Guide to Strategic Application and Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of amino acid protecting groups is fundamental to the successful synthesis of complex peptides. Among the arsenal of tools available for solid-phase peptide synthesis (SPPS), the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group offers a unique and powerful option for the orthogonal protection of primary amines, most notably the ε-amino group of lysine. Its utility is rooted in its distinct cleavage chemistry, which allows for selective deprotection under conditions that leave other common protecting groups, such as the base-labile Fmoc and acid-labile Boc groups, intact.[1][2] This attribute is indispensable for the construction of sophisticated peptide architectures, including branched peptides, cyclic peptides, and peptide conjugates.[3]

This in-depth guide provides a comprehensive overview of the Dde protecting group, from its core chemical principles and strategic implementation to detailed, field-proven protocols for its introduction and removal. It aims to equip the reader with the technical understanding necessary to leverage the Dde group effectively, anticipate potential challenges, and troubleshoot common issues in peptide synthesis.

The Principle of Orthogonality: The Cornerstone of Dde Strategy

In the context of SPPS, orthogonality is the concept of using multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[2] The most prevalent strategy in modern peptide synthesis is the Fmoc/tBu approach, where the temporary Nα-amino protection is provided by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and permanent side-chain protection is typically afforded by acid-labile groups like tert-butyl (tBu), tert-butoxycarbonyl (Boc), and trityl (Trt).[2]

The Dde group introduces a third dimension of orthogonality. It is stable to the standard conditions used for both Fmoc deprotection (typically 20% piperidine in DMF) and the final cleavage from the resin/removal of acid-labile side-chain protecting groups (e.g., with trifluoroacetic acid - TFA).[2] The Dde group is, however, selectively cleaved by treatment with dilute solutions of hydrazine or hydroxylamine.[2][4] This three-pronged system—base-lability (Fmoc), acid-lability (tBu, Boc, Trt), and hydrazine-lability (Dde)—is the key to unlocking site-specific modifications on the peptide while it is still anchored to the solid support.

Chemical Mechanisms: The "How" Behind Dde Protection and Deprotection

A robust understanding of the underlying chemical mechanisms is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

Introduction of the Dde Group

The Dde group is typically introduced to a primary amine (e.g., the ε-NH2 of lysine) through a condensation reaction with 2-acetyldimedone (also known as Dde-OH). This reaction can be performed on the free amino acid before its incorporation into the peptide chain, resulting in commercially available building blocks like Fmoc-Lys(Dde)-OH. Alternatively, for maximum flexibility, the Dde group can be introduced on-resin to a free primary amine.[3]

Cleavage of the Dde Group

The removal of the Dde group is most commonly achieved via hydrazinolysis. The mechanism involves a nucleophilic attack by hydrazine on one of the carbonyl groups of the Dde's dioxocyclohexylidene ring.[5] This is followed by an intramolecular cyclization and condensation, which results in the release of the free amine and the formation of a stable, chromophoric pyrazole byproduct.[5][6]


// Reactants Dde_Peptide [label=<

Peptide-Resin-NH Dde Protected Amine

]; Hydrazine [label="H₂N-NH₂ (Hydrazine)"];

// Intermediates & Products Intermediate [label="Reaction Intermediate"]; Free_Amine [label=<

Peptide-Resin-NH₂ Free Amine

]; Byproduct [label="Pyrazole Byproduct"];

// Workflow {rank=same; Dde_Peptide; Hydrazine;} Dde_Peptide -> Intermediate [label="1. Nucleophilic Attack", fontcolor="#202124"]; Intermediate -> Free_Amine [label="2. Cyclization & Release", fontcolor="#202124"]; Intermediate -> Byproduct [color="#EA4335"];

// Styling node [style=filled, fillcolor="#F1F3F4", shape=box, corner=rounded]; Dde_Peptide [fillcolor="#FBBC05"]; Free_Amine [fillcolor="#34A853"]; edge [color="#4285F4"]; }

Mechanism of Dde Deprotection by Hydrazine.

The formation of this pyrazole byproduct is particularly advantageous as it has a strong UV absorbance (around 290 nm), allowing for real-time spectrophotometric monitoring of the deprotection reaction's progress.[5][6]

Data-Driven Comparison: Dde vs. ivDde and Hydrazine vs. Hydroxylamine

The choice of protecting group and deprotection reagent is a critical experimental decision. The following tables summarize key data to inform this choice.

Dde vs. ivDde: A Matter of Stability

While effective, the Dde group has known stability issues, particularly Dde migration, where the group can transfer from its intended amine to another free amine within the peptide sequence, either intramolecularly or intermolecularly.[1] This side reaction is often observed during the piperidine treatment for Fmoc removal.[1] To mitigate this, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group was developed.[7]

FeatureDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)
Primary Advantage Easier and faster to remove.More robust; significantly less prone to migration and premature loss during long syntheses.[7]
Primary Disadvantage Prone to migration to other free amines, especially during Fmoc deprotection with piperidine.[1]Removal can be sluggish and sometimes incomplete, particularly in sterically hindered sequences.
Typical Application Shorter peptide sequences where migration risk is lower; when faster deprotection is prioritized.Long or complex peptide syntheses; sequences known to be problematic for Dde migration.[7]
Deprotection Reagents: Balancing Efficacy and Mildness

The standard reagent for Dde/ivDde cleavage is hydrazine. However, its reactivity can sometimes be non-specific. A milder alternative, hydroxylamine, can be used to achieve true orthogonality with the Fmoc group.

ParameterHydrazine MonohydrateHydroxylamine Hydrochloride / Imidazole
Standard Concentration 2% (v/v) in DMF.[2]~0.5 M of each in NMP.[2]
Reaction Time Fast (e.g., 3 x 3-10 minutes at RT).[2][5]Slower (e.g., 30-60 minutes at RT).[7]
Efficacy Highly effective for both Dde and ivDde. Concentrations up to 4-5% can be used for difficult ivDde removals.[8][9]Effective for Dde; may be less efficient for the more stable ivDde group.
Orthogonality w/ Fmoc No. Hydrazine also cleaves the Fmoc group. The N-terminus must be protected (e.g., with Boc) prior to Dde removal.[7]Yes. These conditions do not typically cleave the Fmoc group, allowing for selective Dde removal while retaining N-terminal Fmoc protection.[7]
Potential Side Reactions At concentrations >2%, can cause peptide bond cleavage (especially at Gly residues) and conversion of Arg to Orn.[4][7]Generally considered a milder and cleaner reaction with fewer side reactions.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized for specific peptide sequences and synthetic scales.

Protocol 1: On-Resin Introduction of the Dde Group

This protocol describes the protection of a free primary amine on a resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin containing a free primary amine (e.g., from a deprotected Lys side chain) in DMF for 30-60 minutes.

  • Reagent Preparation: Prepare a solution of 2-acetyldimedone (Dde-OH) in DMF (e.g., 10 equivalents based on resin loading).[10]

  • Protection Reaction: Drain the DMF from the swollen resin. Add the Dde-OH solution and allow the mixture to shake at room temperature for 60 minutes.[10]

  • Washing: Drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next step in the synthesis.

Protocol 2: Standard Dde/ivDde Deprotection with Hydrazine

This protocol is suitable when the N-terminal Fmoc group has been removed and replaced with a stable group (e.g., Boc) or after the full peptide sequence has been assembled.

  • Resin Preparation: Swell the Dde/ivDde-protected peptide-resin in DMF for 15-30 minutes.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Crucially, do not exceed this concentration unless required for difficult ivDde cleavage, as higher concentrations increase the risk of side reactions. [5]

  • Hydrazine Treatment: Drain the DMF. Add the 2% hydrazine solution to the resin (approx. 10-25 mL per gram of resin).[5]

  • Reaction: Agitate the mixture gently at room temperature for 3 minutes.[7] Drain the solution.

  • Repeat: Repeat the hydrazine treatment (Step 4) two more times for a total of three treatments.[7]

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to completely remove the hydrazine and the pyrazole byproduct. The newly deprotected amine is now available for modification.

Protocol 3: Selective Dde Deprotection with Hydroxylamine (Fmoc-compatible)

This protocol is used when selective removal of the Dde group is required while retaining the N-terminal Fmoc group.

  • Resin Preparation: Swell the Dde-protected, Fmoc-on peptide-resin in DMF for 15-30 minutes, then wash with N-methylpyrrolidone (NMP).

  • Reagent Preparation: Prepare a deprotection solution by dissolving hydroxylamine hydrochloride (e.g., 0.5 M) and imidazole (e.g., 0.5 M) in NMP.[2]

  • Hydroxylamine Treatment: Drain the NMP from the resin. Add the hydroxylamine/imidazole solution (approx. 10 mL per gram of resin).[7]

  • Reaction: Agitate the mixture gently at room temperature for 30 to 60 minutes.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3 times) followed by DMF (3 times). The peptide remains N-terminally Fmoc-protected and is ready for side-chain elaboration.

Strategic Workflows and Applications

The true power of the Dde group is realized in its application to create complex peptide structures.

Synthesis of Branched Peptides

One of the most common applications of Dde is the synthesis of branched peptides, where a second peptide chain is grown from the side chain of an amino acid, typically lysine.[11]


start [label="Start with Resin", shape=ellipse, fillcolor="#34A853"]; couple1 [label="Couple Fmoc-AA-OH"]; deprotect1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; couple_lys [label="Couple Fmoc-Lys(Dde)-OH"]; elongate [label="Elongate Main Chain\n(Repeat Coupling/Deprotection)"]; boc_protect [label="Boc-protect N-terminus"]; dde_deprotect [label="Dde Deprotection\n(2% Hydrazine/DMF)"]; grow_branch [label="Grow Second Peptide Chain\non Lys Side Chain"]; final_cleave [label="Final Cleavage & Global Deprotection\n(TFA Cocktail)"]; end [label="Purified Branched Peptide", shape=ellipse, fillcolor="#EA4335"];

start -> couple1; couple1 -> deprotect1; deprotect1 -> couple_lys; couple_lys -> elongate; elongate -> boc_protect; boc_protect -> dde_deprotect; dde_deprotect -> grow_branch; grow_branch -> final_cleave; final_cleave -> end; }

Workflow for Branched Peptide Synthesis using Fmoc/Dde.

Site-Specific Labeling and Conjugation

The Dde group allows for the precise installation of fluorescent labels, biotin tags, polyethylene glycol (PEG) chains, or other moieties at a specific location within a peptide sequence. This is invaluable for creating diagnostic tools, targeted drug delivery systems, and probes for biochemical assays.

Troubleshooting and Expert Insights

  • Problem: Incomplete Dde/ivDde Cleavage.

    • Causality: The protected residue may be in a sterically hindered region of the peptide, or the peptide may have aggregated on the resin. The ivDde group is inherently more difficult to remove.

    • Solution: Increase the reaction time or the number of hydrazine treatments. For stubborn ivDde groups, the hydrazine concentration can be cautiously increased to 4-5%, but monitor for side reactions.[8][9] Ensure efficient resin swelling and agitation.

  • Problem: Suspected Dde Migration.

    • Causality: A free primary amine (e.g., an unprotected lysine) acts as a nucleophile, attacking a nearby Dde group, a reaction accelerated by piperidine.[1]

    • Solution: For problematic sequences, switch to the more stable Fmoc-Lys(ivDde)-OH building block. Alternatively, for Fmoc deprotection steps where migration is a concern, consider using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) instead of piperidine.[1]

  • Problem: Side Reactions with Hydrazine.

    • Causality: Hydrazine is a strong nucleophile and base, capable of cleaving sensitive peptide bonds or modifying certain side chains at concentrations above 2%.[4]

    • Solution: Adhere strictly to the 2% hydrazine concentration and recommended reaction times. If the N-terminal Fmoc group must be preserved, use the hydroxylamine/imidazole deprotection method (Protocol 3).[7]

Conclusion

The Dde protecting group, and its more robust variant ivDde, are indispensable tools in the modern peptide chemist's toolkit. Their unique cleavage chemistry, orthogonal to both Fmoc and Boc/tBu strategies, provides an essential pathway for the synthesis of peptides with advanced architectures and site-specific modifications. A thorough, mechanism-based understanding of their application and deprotection, combined with careful selection of reagents and protocols, empowers researchers to navigate the complexities of peptide synthesis and achieve their desired molecular targets with precision and efficiency. By adhering to the principles and methodologies outlined in this guide, scientists can confidently harness the full potential of the Dde protecting group to advance the frontiers of drug discovery and biochemical research.

References

  • A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group. Benchchem. [URL: https://www.benchchem.com/technical-support/a-comprehensive-technical-guide-to-hydrazine-mediated-cleavage-of-the-dde-protecting-group]
  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/321035279_Evaluation_of_ivDde_as_a_quasi-orthogonal_protecting_group_for_Fmoc_solid-phase_peptide_synthesis]
  • Investigation on the stability of the Dde protecting group in peptide synthesis: migration to an unprotected lysine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9548421/]
  • Technical Support Center: Purification of Biotinylated Proteins after Dde Linker Cleavage. Benchchem. [URL: https://www.benchchem.
  • An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5090994/]
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. [URL: https://cem.com/media/contenttype/media/literature/AN0092_LibertyBlue_Orthogonal-Deprotection_web.pdf]
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/orthogonal-building-blocks]
  • A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02294h]
  • Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. CEM Corporation. [URL: https://cem.com/media/contenttype/media/literature/APN0027-Microwave_Synthesis_of_Branched_Peptides_with_Fmoc-Lys_ivDde_-OH.pdf]
  • Investigation on the stability of the Dde protecting group in peptide synthesis: migration to an unprotected lysine 1. Scite. [URL: https://scite.ai/reports/investigation-on-the-stability-of-the-dde-10.1111/j.1399-3011.1998.tb00630.x]
  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [URL: https://www.aapptec.com/bulletin1182-removal-of-dde-and-ivdde-protecting-groups-i-24.html]
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation. [URL: https://cem.com/media/contenttype/media/literature/AN0092_LibertyBlue_Orthogonal-Deprotection_web.pdf]
  • A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support/a-comparative-guide-to-dde-and-fmoc-protecting-groups-in-peptide-synthesis]
  • Selecting Orthogonal Building Blocks. MilliporeSigma. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/398/868/novabiochem-in-peptide-synthesis.pdf]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [URL: https://nowick.chem.uci.edu/_protocols/Fmoc_SPPS_Guide.pdf]
  • Applications of Fmoc-Lys(IVDDE)-OH. ChemicalBook. [URL: https://www.chemicalbook.
  • Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7. Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852081]
  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. [URL: https://www.researchgate.
  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Merck. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/388/328/novabiochem-in-peptide-synthesis.pdf]
  • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3059495/]
  • Optimizing the removal of an ivDde protecting group. Biotage. [URL: https://www.biotage.com/blog/optimizing-the-removal-of-an-ivdde-protecting-group]
  • Kinetic Spectrophotometric determination of Propellant Grade Hydrazines using thiophenes with Active carbonyl Groups. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Kinetic-Spectrophotometric-determination-of-Grade-Srinivasan-N./d9972304918e7e1f74476902b66289b439368d12]
  • What is solid phase peptide synthesis?. Biotage. [URL: https://www.biotage.
  • Unsymmetric hydroxylamine and hydrazine BAM15 derivatives as potent mitochondrial uncouplers. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X2030206X]
  • Unsymmetric Hydroxylamine and Hydrazine BAM15 Derivatives as Potent Mitochondrial Uncouplers. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7188730/]
  • Three Methods of Detection of Hydrazines. NASA Tech Briefs. [URL: https://www.techbriefs.com/component/content/article/tb/techbriefs/physical-sciences/12189]
  • Spectrophotometric determination of hydrazine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18342415/]
  • Watt, G.W. and Chrisp, J.D. (1952) Spectrophotometric Method for Determination of Hydrazine. Journal of Analytical Chemistry, 24, 2006-2008. Scientific Research Publishing. [URL: https://www.scirp.org/(S(351jmbntvnsjt1aadkposzje))/reference/referencespapers.aspx?referenceid=2752002]

Sources

Technical Monograph: Spectroscopic Profiling of 3-(Dde-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 3-(Dde-amino)-1-propanol , a critical intermediate often employed in solid-phase peptide synthesis (SPPS) as a linker precursor or a protected amino-alcohol building block.

The data presented below synthesizes empirical standards for the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group with the specific aliphatic signature of the aminopropanol chain.

Compound Name: 3-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino)propan-1-ol Common Name: N-Dde-3-amino-1-propanol CAS Number: (Analogous to Dde-amines, specific CAS typically internal to custom synthesis houses) Molecular Formula:


Molecular Weight:  239.31  g/mol 

Synthesis & Structural Context

The compound is synthesized via the condensation of 2-acetyldimedone (Dde-OH) with 3-amino-1-propanol . This reaction forms a vinylogous amide, a structure stabilized by an intramolecular hydrogen bond between the amine proton and the cis-carbonyl oxygen. This H-bond is the defining feature of the Dde group's stability and spectroscopic signature.

Reaction Workflow

Synthesis Start 2-Acetyldimedone (Dde-OH) Process Reflux / EtOH (-H2O) Start->Process Reactant 3-Amino-1-propanol Reactant->Process Product This compound (Vinylogous Amide) Process->Product Condensation

Figure 1: Condensation pathway for the installation of the Dde protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the Dde group's highly symmetric signals and the deshielding effect of the vinylogous amide on the propyl chain.

NMR Data (400 MHz, CDCl )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.40 - 13.60 Broad Singlet1HNH Diagnostic: Intramolecular H-bond to Dde carbonyl. Disappears with

shake.
3.72 Triplet (

Hz)
2H

-OH
Protons adjacent to the hydroxyl group.
3.55 Quartet (

Hz)
2H

-CH

Deshielded by the adjacent vinylogous amide system.
2.56 Singlet3HVinyl-CH

Methyl group on the ethylidene linker (part of Dde).
2.38 Singlet4HRing CH

Methylene protons of the dimedone ring (C3/C5).
1.85 Quintet (

Hz)
2HCentral CH

Propyl chain middle methylene.
1.04 Singlet6HGem-CH

Gem-dimethyl group of the dimedone ring.
NMR Data (100 MHz, CDCl )
Chemical Shift (

, ppm)
Carbon TypeAssignment
198.0 C=ODde Carbonyl (non-H-bonded)
173.5 C=C-NVinylogous Amide Carbon (C1 of ethylidene)
108.2 C=CQuaternary Carbon (C2 of dimedone ring)
59.5


-OH
52.8

Ring

(C3/C5)
40.5


31.5

Central propyl

30.2 C_quatGem-dimethyl quaternary carbon
28.4

Gem-dimethyls
18.1

Vinyl-Methyl

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the conjugated system and the free hydroxyl group.

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3350 - 3450 O-H StretchAlcoholBroad band; indicates free OH.
2950 - 2960 C-H StretchAlkylMethyl/Methylene stretches.
1635 - 1650 C=O StretchVinylogous AmideDiagnostic: Lower frequency than normal amides due to conjugation.
1560 - 1580 C=C StretchAlkeneConjugated system of the Dde ring.

Mass Spectrometry (MS)

The mass spectrum typically shows a stable molecular ion due to the conjugation of the Dde group.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Molecular Ion:

    • 
      :  Calculated: 240.16; Observed: 240.2 
      
    • 
      :  Observed: 262.2
      
Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the molecule typically cleaves at the


 bond connecting the propyl chain to the Dde ring, or loses the Dde side chain entirely.

Fragmentation Parent Parent Ion [M+H]+ m/z 240.2 Frag1 Loss of Propyl-OH [Dde-NH2 + H]+ m/z ~180 Parent->Frag1 N-alkyl cleavage Frag2 Dimedone Ring Fragment m/z ~140 Parent->Frag2 Retro-aldol / Ring degradation

Figure 2: Primary fragmentation pathways observed in ESI-MS.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution


 and 

spectra without exchange broadening.
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) as the primary solvent. Dde derivatives are highly soluble in chlorinated solvents.
    
    • Note: DMSO-

      
       can be used, but the water peak in DMSO often obscures the central methylene signals around 3.3-3.5 ppm.
      
  • Concentration: Dissolve 5–10 mg of the compound in 600

    
    L of solvent.
    
  • Acquisition:

    • Run at 298 K.[2]

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full integration of the methyl singlets.
    • Critical Check: Verify the presence of the NH proton at >13 ppm. If absent, the sample may have degraded or the Dde group hydrolyzed.

Protocol 2: Quality Control via TLC

Objective: Quick purity assessment before spectral analysis.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Ethyl Acetate : Hexane (3:1) or DCM : MeOH (95:5).

  • Visualization:

    • UV (254 nm): Dde group is UV active (strong absorbance).

    • Ninhydrin: Negative . (The amine is protected; it will not turn purple/blue).

    • DNP Stain: Positive (Ketones/Aldehydes).

References

  • Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications. [3]

  • Nash, I. A., et al. (1996). Dde - A Selective Primary Amine Protecting Group: A Facile Solid Phase Synthetic Approach to Polyamines. Tetrahedron Letters.

  • Sigma-Aldrich. (2024). 3-Amino-1-propanol Product Specification & NMR Reference.

Sources

Methodological & Application

Application of 3-(Dde-amino)-1-propanol as a bifunctional linker

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Dde-amino)-1-propanol as a Bifunctional Orthogonal Linker

Abstract

This guide details the application of This compound as a bifunctional linker in solid-phase peptide synthesis (SPPS) and chemical biology.[1] This molecule features a primary alcohol for resin anchoring or esterification and a primary amine protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.[1] The Dde group offers unique orthogonality—stable to trifluoroacetic acid (TFA) and short-term piperidine exposure—while being selectively cleaved by hydrazine.[1][2] This note provides validated protocols for resin loading, orthogonal deprotection, and troubleshooting Dde migration.

Introduction & Chemical Logic

In complex macromolecular synthesis, "orthogonality" is the gold standard. Standard Fmoc/tBu strategies often lack a third dimension of protection that allows for site-specific modification before resin cleavage.[1]

This compound solves this by acting as a masked amino-alcohol linker :

  • The Alcohol Handle (HO-): Acts as the anchor point. It reacts with Trityl-based resins (e.g., 2-Chlorotrityl chloride) to form an ether linkage, or can be activated (e.g., via Mitsunobu) in solution.[1]

  • The Dde-Amine Handle (Dde-NH-): The "masked" functionality.[1] It remains stable during standard Fmoc deprotection (base) and Boc deprotection (acid), but is revealed upon treatment with hydrazine.[3]

Orthogonality Map

The following diagram illustrates the chemical logic, showing how this linker fits into a standard Fmoc SPPS workflow without cross-reactivity.

Orthogonality Fmoc Fmoc Group (N-Terminus) Boc Boc/tBu Group (Side Chains) Dde Dde Group (Linker Amine) Piperidine Piperidine (Base) Cleaves Fmoc Piperidine->Fmoc Cleaves Piperidine->Boc Stable Piperidine->Dde Stable (Short Exposure) TFA TFA (Acid) Cleaves Boc/tBu TFA->Fmoc Stable TFA->Boc Cleaves TFA->Dde Stable Hydrazine 2% Hydrazine Cleaves Dde Hydrazine->Fmoc Unstable (Avoid) Hydrazine->Dde Cleaves

Caption: Orthogonality profile of Dde vs. Fmoc and Boc protecting groups. Green arrows indicate stability; Red arrows indicate cleavage.[1]

Experimental Protocols

Protocol A: Anchoring to 2-Chlorotrityl Chloride Resin

This protocol immobilizes the linker onto a solid support via the hydroxyl group, leaving the Dde-protected amine exposed for later modification.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (1.0 – 1.6 mmol/g loading).[1]

  • This compound (1.5 eq relative to resin capacity).[1]

  • Dichloromethane (DCM), anhydrous.

  • N,N-Diisopropylethylamine (DIPEA).[1]

  • Methanol (HPLC grade).[1]

Step-by-Step Procedure:

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin into a fritted syringe reactor. Add 10 mL anhydrous DCM and shake for 30 minutes. Drain.

  • Coupling Solution: Dissolve This compound (1.5 eq) and DIPEA (4.0 eq) in 8 mL of anhydrous DCM.

    • Expert Note: DCM is preferred over DMF here because it maximizes the swelling of trityl resins, ensuring access to reactive sites.

  • Reaction: Add the solution to the resin. Shake at room temperature for 2 hours.

  • Capping: Add 1 mL of Methanol to the reaction mixture (do not drain yet) and shake for 15 minutes.

    • Mechanism:[1][3][4] Methanol caps any remaining unreacted trityl chloride sites to prevent non-specific binding later.[1]

  • Washing: Drain and wash the resin:

    • 3x DCM

    • 3x DMF

    • 3x DCM

  • Storage: Dry under vacuum. The resin now carries the Dde-protected linker.

Protocol B: Selective Removal of Dde (Hydrazinolysis)

This step unmasks the amine for conjugation (e.g., attaching a fluorophore or biotin) while keeping the peptide/drug on the resin.

Safety Warning: Hydrazine is toxic and a potential carcinogen.[1] Handle in a fume hood.

Materials:

  • Hydrazine monohydrate (reagent grade).[1]

  • DMF (Dimethylformamide).[1][2][5]

  • UV-Vis Spectrophotometer (optional for quantification).[1]

Step-by-Step Procedure:

  • Preparation: Prepare a fresh solution of 2% (v/v) Hydrazine monohydrate in DMF .

  • Reaction: Add 10 mL of the hydrazine solution per gram of resin.

  • Agitation: Shake for 3 minutes . Drain.

  • Repeat: Repeat step 2 and 3 two more times (Total 3 x 3 min).

    • Expert Insight: Short, repeated bursts are more effective than one long incubation because the byproduct (indazole) can inhibit the reaction equilibrium.

  • Monitoring (Visual): The solution will turn yellow due to the formation of the indazole byproduct.

  • Washing (Critical): Wash the resin extensively to remove all traces of hydrazine:

    • 5x DMF

    • 5x DCM

    • 5x DMF

    • Validation: Perform a Kaiser Test (Ninhydrin).[1] A positive result (blue beads) confirms the amine is now free.

Protocol C: Quantitative Loading Determination (UV Method)

Because the Dde cleavage product (indazole) has a specific extinction coefficient, you can calculate exactly how much linker was on the resin.

  • Collect the combined filtrates from the hydrazine cleavage steps (Protocol B) into a volumetric flask (e.g., 100 mL).

  • Dilute to the mark with DMF.[3]

  • Measure Absorbance at 290 nm .[1]

  • Calculate loading (

    
    ) using the Beer-Lambert law:
    
    
    
    
    [1]
    • 
       (Indazole byproduct extinction coefficient).[1]
      

Technical Data & Troubleshooting

Physical Properties
PropertyDescription
Appearance Viscous yellow oil or low-melting solid
Solubility Soluble in DCM, DMF, Methanol, DMSO
Stability Hygroscopic; Store at -20°C under Argon
Molecular Weight ~239.31 g/mol (C13H21NO3)
Troubleshooting: The "Dde Migration" Issue

A common pitfall in Dde chemistry is N-to-N migration .[1] During Fmoc removal (using piperidine), the Dde group can migrate from the linker amine to a free


-amino group of a Lysine side chain if one is present and unprotected.[5]

Mechanism of Failure: Free amines (from deprotected Fmoc) attack the Dde ketone, transferring the protecting group.

Prevention Strategy:

  • Use Short Deprotection: When removing Fmoc in the presence of Dde, use 20% Piperidine/DMF for 2 x 5 mins maximum, rather than the standard 20 mins.

  • Add Scavenger: Add 0.1M HOBt to the piperidine deprotection solution. This suppresses the nucleophilic attack required for migration.

  • Alternative Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% in DMF) for Fmoc removal, which promotes migration significantly less than piperidine.[1][2]

References

  • Bycroft, B. W., et al. (1993). A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides.

    • Significance: The foundational paper introducing the Dde group and its orthogonality.
    • [1]

  • Augustyns, K., et al. (1998). The use of the Dde protecting group in the synthesis of peptide conjugates. Journal of Peptide Science, 4(6), 395-401.[1]

    • Significance: Demonstrates the use of Dde in bifunctional linker strategies for conjug
    • [1]

  • Diaz-Mochon, J. J., et al. (2004). Dde-based linkers for the solid-phase synthesis of peptide C-terminal amides and acids.[1] Organic Letters, 6(7), 1127-1129.[1]

    • Significance: Validates the stability of Dde linkers on solid support.
    • [1]

  • Nash, I. A., et al. (1996). Dde - A Selective Primary Amine Protecting Group: A Facile Migration.[1] Tetrahedron Letters, 37(15), 2625-2628.[1]

    • Significance: The definitive reference for the "Migr
    • [1]

Sources

Application Note: Site-Specific Fluorescent Labeling Using the 3-(Dde-amino)-1-propanol Linker

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol detailing the conjugation of fluorescent dyes to the 3-(Dde-amino)-1-propanol linker.

Introduction and Chemical Rationale

The development of highly specific bioconjugates requires bifunctional linkers that can withstand harsh synthetic conditions while offering selective unmasking. This compound (CAS: 227758-39-6) is a premier aliphatic linker utilized in solid-phase peptide synthesis (SPPS) and oligonucleotide functionalization. It features a primary hydroxyl group for structural integration and a primary amine protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.

Causality of the Dde Group: The Dde protecting group is chosen for its strict orthogonality to standard Fmoc (base-labile) and Boc (acid-labile) chemistries [1]. While Fmoc is removed by 20% piperidine and Boc by trifluoroacetic acid (TFA), Dde remains stable under these conditions. It is selectively cleaved by 2% hydrazine in DMF , releasing the free amine and a UV-active indazole byproduct. This unique mechanism allows researchers to synthesize complex, branched, or cyclized biomolecules, and subsequently functionalize a specific site with a fluorescent dye without cross-reacting with other residues [2].

Experimental Workflow and Logic

To attach a fluorescent dye to the this compound linker, the workflow is typically executed in three distinct phases:

  • Linker Integration: The primary hydroxyl group is covalently attached to the target biomolecule. In peptide synthesis, this is often achieved via esterification to a resin-bound carboxylic acid. In oligonucleotide synthesis, the hydroxyl is first converted to a phosphoramidite (e.g., Dde-amino-C3-phosphoramidite) for 5'-terminal coupling [3].

  • Orthogonal Unmasking: The biomolecule is treated with 2% hydrazine. The hydrazine attacks the Dde group, forming an indazole derivative and exposing the reactive primary amine.

  • Fluorescent Conjugation: An N-hydroxysuccinimide (NHS) ester of the desired fluorescent dye is introduced. The NHS ester specifically acylates the newly freed primary amine under slightly basic conditions (using DIPEA), forming a stable amide bond.

G Start This compound + Biomolecule/Resin Coupling Coupling Reaction (Esterification / Phosphoramidite) Start->Coupling Intermediate Conjugate Intermediate [Biomolecule]-O-C3-NH-Dde Coupling->Intermediate Deprotection Dde Cleavage (2% Hydrazine in DMF) Intermediate->Deprotection FreeAmine Deprotected Amine [Biomolecule]-O-C3-NH2 Deprotection->FreeAmine Releases Indazole (Abs: 290 nm) Labeling Fluorescent Labeling (Dye-NHS Ester, DIPEA) FreeAmine->Labeling FinalProduct Fluorescent Conjugate [Biomolecule]-O-C3-NH-Dye Labeling->FinalProduct

Workflow for attaching fluorescent dyes to this compound linkers.

Quantitative Data: Orthogonality and Dye Selection

To design a successful bioconjugation experiment, one must understand the stability profiles of the protecting groups involved and select an appropriate fluorescent dye.

Table 1: Orthogonality of Amine Protecting Groups in SPPS

Protecting GroupCleavage ReagentStability to 20% PiperidineStability to 95% TFAUV Monitoring Wavelength
Fmoc 20% Piperidine in DMFLabileStable301 nm
Boc 95% TFAStableLabileN/A
Dde 2% Hydrazine in DMFStable*Stable290 nm (Indazole)

*Note: Dde can be slightly susceptible to prolonged exposure to piperidine. For extended syntheses, ivDde (a sterically hindered variant) is sometimes preferred, though standard Dde is sufficient for most short-to-medium workflows [4].

Table 2: Common NHS-Ester Fluorescent Dyes for Amine Conjugation

Fluorescent Dye (NHS Ester)Excitation (nm)Emission (nm)Application Focus
Cyanine3 (Cy3) 555570General microscopy, FRET donor
Cyanine5 (Cy5) 646662Deep-tissue imaging, FRET acceptor
Alexa Fluor 488 490525High photostability, FITC alternative
TAMRA 546579Peptide tracking, polarization assays

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. By monitoring the UV absorbance of the cleavage byproducts, the researcher can quantitatively verify the success of the deprotection step before proceeding to the expensive dye-labeling phase.

Objective: Remove the Dde protecting group from the this compound linker without disrupting the biomolecule's attachment to the resin or other protecting groups.

Materials:

  • Resin-bound biomolecule terminating in this compound.

  • Hydrazine monohydrate.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

Procedure:

  • Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Causality: Hydrazine is a potent nucleophile that specifically attacks the dimedone-derived Dde ring, forming a stable indazole and releasing the free amine.

  • Swelling: Place the peptidyl-resin in a fritted reaction vessel. Swell the resin in DMF for 15 minutes, then drain.

  • Cleavage: Add the 2% hydrazine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 3 minutes.

  • Validation (Self-Validating Step): Collect the filtrate. The cleavage of Dde generates an indazole byproduct that absorbs strongly at 290 nm [4]. Measure the absorbance of the filtrate.

  • Iteration: Repeat the hydrazine treatment 2 to 3 more times, collecting the filtrate each time. The deprotection is complete when the absorbance at 290 nm of the latest filtrate drops to baseline, indicating no further indazole is being released.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of hydrazine, which would otherwise cross-react with the NHS-ester dye in the next step.

Objective: Covalently attach a fluorescent dye to the newly exposed primary amine of the propanol linker.

Materials:

  • Deprotected resin from Protocol A (bearing the free -O-C3-NH2 linker).

  • Fluorescent Dye NHS Ester (e.g., Cy5-NHS ester).

  • N,N-Diisopropylethylamine (DIPEA).

  • Anhydrous DMF.

Procedure:

  • Dye Preparation: Dissolve 2.0 to 3.0 equivalents (relative to resin loading) of the Fluorescent Dye NHS Ester in a minimal volume of anhydrous DMF. Causality: Anhydrous conditions are critical because NHS esters are susceptible to hydrolysis in the presence of moisture, which would yield an unreactive dye-carboxylate.

  • Base Addition: Add 4.0 to 6.0 equivalents of DIPEA to the dye solution. Causality: The primary amine on the linker must be in its deprotonated, nucleophilic state to attack the NHS ester. DIPEA provides the necessary basic environment without acting as a competing nucleophile.

  • Conjugation: Add the dye/DIPEA solution to the resin. Wrap the reaction vessel in aluminum foil to protect the fluorophore from photobleaching.

  • Incubation: Agitate the mixture at room temperature for 2 to 4 hours. (For sterically hindered dyes, overnight incubation may be required).

  • Washing & Validation: Drain the reaction solution. Wash the resin sequentially with DMF (5 × 1 min), Dichloromethane (DCM) (5 × 1 min), and again with DMF until the flow-through is completely colorless. Self-Validating Step: A colorless final wash confirms that all unreacted dye has been removed and that the color retained on the resin is due to covalent attachment.

  • Final Cleavage: Proceed with standard global deprotection and cleavage from the resin (e.g., using 95% TFA, 2.5% TIS, 2.5% water) to isolate the fully labeled, soluble bioconjugate.

Conclusion

The this compound linker provides a robust, orthogonal handle for site-specific fluorescent labeling. By leveraging the specific reactivity of hydrazine towards the Dde group, researchers can seamlessly integrate this linker into complex synthetic workflows, ensuring that expensive fluorescent dyes are conjugated only at the desired position with high yield and purity.

References

  • Iris Biotech GmbH. (n.d.). LINKEROLOGY®: Dde-based linkers. Retrieved from[Link]

  • Glen Research. (n.d.). 5'-Amino-Modifier C3-TFA and related modifiers. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

Reaction of 3-(Dde-amino)-1-propanol's hydroxyl group

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic manipulation of 3-(Dde-amino)-1-propanol , a bifunctional linker widely employed in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. Unlike standard Fmoc/Boc-amino alcohols, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group offers a unique orthogonality profile—stable to trifluoroacetic acid (TFA) and transiently stable to piperidine, yet quantitatively cleaved by hydrazine. This guide provides validated protocols for the chemoselective reaction of the hydroxyl group, specifically focusing on immobilization onto 2-chlorotrityl chloride (2-CTC) resins and Mitsunobu-mediated functionalization , while addressing critical stability concerns such as Dde migration.

Introduction: The Orthogonal Advantage

In complex synthetic schemes, the ability to selectively deprotect specific functional groups is paramount.[1] this compound serves as a critical "spacer" molecule. Its primary hydroxyl group allows for anchoring or coupling, while the Dde-protected amine remains inert to the acidic conditions used to remove Boc groups and the basic conditions (short-term) used for Fmoc removal.

Key Chemical Properties:

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 239.31 g/mol

  • Absorbance:

    
     ~290 nm (distinctive diagnostic band).
    
  • Solubility: Soluble in DCM, DMF, THF, and Methanol.

Orthogonality Matrix
ConditionReagentDde StabilityHydroxyl Reactivity
Acidic 95% TFAStable Inert (mostly)
Basic 20% PiperidineKinetic Stability *Inert
Nucleophilic 2% HydrazineCleaved Inert
Oxidative DIAD/PPh

Stable Reactive (Mitsunobu)

*Note: Prolonged exposure to primary amines (like piperidine) can induce Dde migration to free


-amino groups of Lysine. See "Expert Insights" below.

Application I: Resin Immobilization (2-CTC Resin)

The most common application of this compound is generating a Dde-protected amine-functionalized solid support. The 2-chlorotrityl chloride (2-CTC) resin is ideal because the ether linkage formed is acid-labile, allowing the final product to be cleaved with dilute TFA while retaining the Dde group if desired.

Mechanism

The reaction proceeds via an S


1-like mechanism where the trityl chloride generates a stabilized carbocation, which is trapped by the hydroxyl group of the linker.
Protocol: Loading this compound onto 2-CTC Resin

Reagents Required:

  • 2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)

  • This compound (1.5 eq relative to resin capacity)

  • Dichloromethane (DCM), anhydrous[2]

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (HPLC grade)

Step-by-Step Procedure:

  • Resin Swelling:

    • Weigh 1.0 g of 2-CTC resin into a fritted syringe reactor.

    • Add 10 mL of dry DCM. Allow to swell for 30 minutes. Drain.

  • Coupling Solution Preparation:

    • Dissolve This compound (1.5 eq) in 5 mL of dry DCM.

    • Add DIPEA (4.0 eq). Note: Excess base is crucial to neutralize HCl generated during substitution.

  • Immobilization:

    • Add the coupling solution to the swollen resin.

    • Agitate gently (orbital shaker) for 2 hours at room temperature .

    • Critical: Do not use magnetic stirring, as it grinds the resin beads.

  • Capping (End-Capping):

    • Add 1 mL of Methanol to the reaction mixture (do not drain yet).

    • Agitate for an additional 15 minutes.

    • Reasoning: Methanol reacts with any remaining trityl chloride sites, preventing non-specific binding later.

  • Washing:

    • Drain the resin.[3]

    • Wash sequentially: DCM (3x), DMF (3x), DCM (3x).[2]

  • Dde Quantification (The "Self-Validating" Step):

    • Unlike Fmoc, you cannot use the piperidine fulvene test.

    • Take ~5 mg of dried resin. Treat with 2 mL of 2% Hydrazine in DMF for 30 mins.

    • Dilute the solution and measure Absorbance at 290 nm .

    • Calculate loading using

      
       (based on the indazole byproduct).
      

Application II: Mitsunobu Functionalization

For solution-phase synthesis or modifying the linker before attachment, the Mitsunobu reaction is powerful. It allows the conversion of the hydroxyl group into an ester, ether, or azide with inversion of configuration (not relevant for the achiral propanol chain, but relevant for mechanism).[4]

Compatibility: The Dde group is fully stable to the neutral, redox-active conditions of the Mitsunobu reaction (PPh


/DIAD).
Protocol: Etherification of this compound

Reagents Required:

  • This compound (1.0 eq)[5]

  • Phenol derivative or Acidic Nucleophile (1.2 eq)

  • Triphenylphosphine (PPh

    
    , 1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Setup:

    • In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve This compound (1.0 eq), the Nucleophile (1.2 eq), and PPh

      
        (1.5 eq) in anhydrous THF (0.1 M concentration).
      
  • Activation:

    • Cool the solution to 0°C (ice bath).

    • Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir for 3–12 hours. Monitor by TLC (Dde is UV active) or LC-MS.

  • Workup:

    • Concentrate THF under vacuum.

    • Triturate the residue with cold Diethyl Ether (to precipitate Triphenylphosphine oxide, Ph

      
      P=O). Filter off the solid.
      
    • Purify the filtrate via silica gel flash chromatography.

Visualization: Reaction Pathways & Logic

The following diagram illustrates the decision matrix for processing this compound.

Dde_Pathways cluster_stability Dde Stability Check Start This compound Resin Immobilized on 2-CTC Resin Start->Resin 2-CTC Resin, DIPEA (SN1 Mechanism) Mitsunobu Mitsunobu Product (Ether/Ester) Start->Mitsunobu R-OH/R-COOH, PPh3, DIAD (Redox Coupling) Activated Activated Linker (Mesylate/Tosylate) Start->Activated MsCl or TsCl, TEA (Activation) TFA 95% TFA (Stable) Pip 20% Piperidine (Kinetic Stability) Hyd 2% Hydrazine (CLEAVAGE)

Caption: Reaction pathways for the hydroxyl group of this compound and stability profile of the Dde protecting group.

Expert Insights & Troubleshooting (E-E-A-T)

Critical Risk: Dde Migration

While Dde is often cited as orthogonal to Fmoc, Dde migration is a known side reaction.[6]

  • The Mechanism: During Fmoc removal with piperidine, the Dde group can be attacked by the newly liberated amine (inter- or intramolecularly), transferring the Dde group to the new amine.

  • The Fix:

    • Use ivDde: If possible, use the sterically bulkier ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) analogue, which is significantly more stable to piperidine.

    • Modified Deprotection: If using standard Dde, reduce Fmoc deprotection times or use DBU/Piperidine mixtures which are less nucleophilic towards the Dde alkene.

QC Validation
  • NMR: The Dde group shows distinctive methyl singlets at

    
     1.02 (6H) and methylene signals at 
    
    
    
    2.36 (4H). The vinyl proton appears at
    
    
    ~13-14 ppm (chelated OH/NH).
  • MS: Expect [M+H]

    
     = 240.15.
    

References

  • Bycroft, B. W., et al. (1993). A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications, (9), 778-779. Link

  • Kellam, B., et al. (2003). The Dde group: A versatile protecting group for solid phase synthesis. Tetrahedron, 59(1), 3-14.
  • Merck/Novabiochem. (2020). Peptide Resin Loading Protocols: Trityl-based resins.[7]Link

  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products.[8] Synthesis, 1981(01), 1-28. Link

  • Augustyns, K., et al. (1998). The stability of the Dde protecting group during Fmoc solid phase synthesis. Journal of Peptide Science, 4(6), 368-376.

Sources

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dde Group Migration During Fmoc Solid-Phase Peptide Synthesis (SPPS)

Welcome to the Advanced SPPS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious side reactions in orthogonal peptide synthesis: the migration of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group.

When synthesizing branched, cyclic, or side-chain modified peptides, the Fmoc/Dde orthogonal strategy is a standard choice. However, without precise mechanistic control, the Dde group can "hop" from its intended side-chain to an unprotected amine, scrambling your sequence and ruining your yield. This guide provides the mechanistic causality, diagnostic tools, and self-validating protocols required to eliminate this issue.

Part 1: Mechanistic Insights (The "Why")

Q: What exactly causes Dde migration during my synthesis?

A: Dde migration is a nucleophilic acyl substitution reaction driven by the presence of unprotected amines and catalyzed by specific deprotection reagents. During standard chain elongation, removing the Fmoc group exposes a free α-amine. This free amine acts as a nucleophile and can attack a nearby Dde-protected amine (such as a Lysine ε-amine)[1].

Crucially, this migration is heavily accelerated by piperidine , the standard reagent for Fmoc removal. Piperidine reacts with the Dde group to form an unstable piperidine-Dde adduct. This adduct acts as a highly reactive intermediate, effectively turning the Dde group into a better leaving group and facilitating its transfer to the free amine[1]. This scrambling can occur both intramolecularly (within the same peptide) and intermolecularly (between adjacent peptides on the resin bead)[1].

DdeMigration N1 Free Amine (e.g., N-terminus) N5 Nucleophilic Attack (Intra/Inter-molecular) N1->N5 Acts as nucleophile N2 Dde-Protected Amine (e.g., Lysine side-chain) N4 Unstable Piperidine-Dde Adduct N2->N4 Piperidine reacts with Dde N3 Piperidine (20% in DMF) N3->N4 Catalyzes transfer N4->N5 Dde donor N6 Dde Migration Product (Scrambled Peptide) N5->N6 Migration Complete

Mechanistic pathway of Dde migration catalyzed by piperidine during Fmoc deprotection.

Part 2: Diagnostic FAQs

Q: How can I confirm if Dde migration has occurred in my batch?

A: The most definitive diagnostic method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Because the Dde group simply relocates from one residue to another, the migrated byproduct will have the exact same mass as your desired peptide[2]. However, the structural rearrangement alters the peptide's hydrophobicity and dipole moment, which will manifest as a peak with a different retention time on your HPLC chromatogram[2]. If you see isobaric twin peaks during your crude analysis, Dde migration is the primary suspect.

Part 3: Strategic Solutions & Validated Protocols

Strategy A: Replacing Piperidine with DBU

To prevent the formation of the reactive piperidine-Dde adduct, you must switch to a non-nucleophilic base for Fmoc deprotection. 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) effectively removes the Fmoc group without catalyzing Dde migration[1][2].

Protocol 1: Fmoc Deprotection using DBU Self-Validating Design: Short, repeated treatments ensure complete Fmoc removal while minimizing base-catalyzed side reactions like aspartimide formation.

  • Swell: Swell the peptide-resin in DMF for 15 minutes, then drain.

  • React: Add a solution of 2% (v/v) DBU in DMF (approx. 10 mL per gram of resin).

  • Agitate: Gently agitate the reaction vessel at room temperature for exactly 3 minutes.

  • Repeat: Drain the solution and repeat the 2% DBU treatment two more times (Total: 3 x 3 min)[1].

  • Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of DBU.

  • Validate: Perform a Kaiser test to confirm the presence of free amines (positive result).

Strategy B: Upgrading to ivDde (Steric Shielding)

If altering your Fmoc deprotection cocktail is not viable, change the protecting group. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group incorporates an isovaleryl moiety that provides massive steric hindrance[3][4]. This physical bulk shields the protected amine from nucleophilic attack, reducing migration risk to near zero[3].

👨‍🔬 Senior Scientist Pro-Tip: Because of its steric bulk, ivDde can be notoriously sluggish to remove if located near the C-terminus or in an aggregated sequence. To bypass this, plan your synthesis backward: incorporate the residue as ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH. This allows you to perform your side-chain modification early while the peptide is short, leaving the much easier Fmoc deprotection for the end[3].

Strategy C: True Orthogonal Dde Removal

Standard Dde removal uses 2% hydrazine in DMF[3]. However, hydrazine is nucleophilic enough to cause premature Fmoc cleavage. To selectively remove Dde while leaving Fmoc completely intact, use a highly specific hydroxylamine/imidazole cocktail[2].

Protocol 2: Orthogonal Dde Removal Self-Validating Design: Hydroxylamine selectively attacks the vinylogous amide of Dde, while imidazole buffers the system to protect the base-labile Fmoc group.

  • Prepare: Mix 0.75 M Hydroxylamine hydrochloride and 0.5 M Imidazole in N-Methyl-2-pyrrolidone (NMP)[2].

  • Swell: Swell the Dde-protected peptide-resin in NMP for 30 minutes, then drain[2].

  • React: Add the hydroxylamine/imidazole solution to the resin[2].

  • Agitate: Agitate at room temperature for 1 to 2 hours[2].

  • Wash: Drain and wash the resin thoroughly with NMP (5 times) and DCM (3 times)[2].

PreventionWorkflow S1 Peptide Synthesis Planning (Fmoc/Dde Strategy) S2 Risk of Migration? S1->S2 S3 Use ivDde instead of Dde (Steric Shielding) S2->S3 High Risk S4 Fmoc Deprotection Phase S2->S4 Low Risk / Dde Required S5 Use 2% DBU (3 x 3 min) Avoid Piperidine S4->S5 Elongation S6 Dde Deprotection Phase S5->S6 S7 Use Hydroxylamine/Imidazole (Preserves Fmoc) S6->S7 Orthogonal Cleavage

Strategic workflow for preventing Dde migration and ensuring orthogonal deprotection.

Part 4: Quantitative Data & Comparisons

Table 1: Protecting Group Comparison (Dde vs. ivDde)

FeatureDdeivDde
Chemical Structure 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl
Steric Hindrance LowHigh (Isovaleryl group)[3]
Migration Risk High (in 20% Piperidine)[1]Minimal to None[3][4]
Standard Deprotection 2% Hydrazine in DMF[3]2-10% Hydrazine in DMF[3]
Deprotection Kinetics Fast (3 x 3 min)Sluggish (Highly sequence-dependent)[3]

Table 2: Fmoc Deprotection Reagent Comparison

ReagentChemical MechanismDde Migration RiskRecommended Application
20% Piperidine Nucleophilic baseHigh (Forms reactive adduct)[1]Standard SPPS (No Dde present)
2% DBU Non-nucleophilic baseLow (Avoids adduct formation)[1][2]SPPS with Dde-protected residues

References

  • [2] Title: Issues with Dde group migration during deprotection | Source: benchchem.com | URL:

  • [1] Title: Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine | Source: nih.gov | URL:

  • [3] Title: Selecting Orthogonal Building Blocks | Source: sigmaaldrich.com | URL:

  • [4] Title: 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease | Source: nih.gov | URL:

Sources

Technical Support Center: Dde/ivDde Cleavage Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Reactions Associated with Hydrazine-Based Dde Cleavage

Executive Summary

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its sterically stabilized analogue, ivDde, are cornerstones of orthogonal protecting group strategies in Solid Phase Peptide Synthesis (SPPS).[1] They allow for the selective deprotection of Lysine side chains (or other amines) in the presence of acid-labile (Boc/tBu) and base-labile (Fmoc) groups.

However, the standard cleavage reagent—Hydrazine (


) —is a "double-edged sword." It is a potent nucleophile but also a strong reducing agent. This guide addresses the critical side reactions caused by hydrazine, specifically Allyl reduction , Fmoc loss , and 

migration
, providing mechanistic insights and validated protocols to mitigate them.

Module 1: The "Allyl" Problem (Unwanted Reduction)

The Symptom

You are synthesizing a peptide containing both Dde/ivDde and Allyl-based protection (Alloc, O-Allyl). Upon treating the resin with hydrazine to remove Dde, you observe the loss of the Allyl group or the saturation of the double bond (mass shift +2 Da), rendering subsequent Pd(0) removal impossible.

The Mechanism (Causality)

Hydrazine itself does not reduce double bonds. However, in the presence of trace oxygen and metal ions (often found in trace amounts on resin or solvents), hydrazine oxidizes to Diimide (


) .
  • Diimide is a potent reagent for the reduction of symmetric double bonds (alkenes to alkanes).

  • This side reaction is "silent" until you attempt the Allyl removal step, which fails because the Allyl group has been converted to a Propyl group (stable to Pd(0)).

The Protocol: Allyl Scavenging

To prevent diimide formation or activity, you must include a sacrificial acceptor for the hydrogen.

Validated Protocol:

  • Standard Mix: 2% Hydrazine monohydrate in DMF.

  • Add Scavenger: Add Allyl Alcohol to the cleavage cocktail at a concentration of 10-20% (v/v) .

    • Why: Allyl alcohol acts as a "sink" for any generated diimide, protecting your on-resin Allyl groups.

  • Execution: Treat resin for

    
     minutes.
    
  • Wash: DMF (

    
    ).
    

Module 2: Dde Migration & Fmoc Incompatibility

The Symptom[2][3][4][5][6][7][8][9]
  • Fmoc Loss: You attempted to remove Dde while the N-terminal Fmoc was still present, resulting in premature Fmoc removal.

  • Migration: You observe multiple peaks with the correct mass but different retention times (isomers). This indicates the Dde group has migrated from a Lysine side chain to a free N-terminus or an adjacent nucleophile.

The Mechanism
  • Fmoc Instability: Hydrazine is basic enough to remove Fmoc groups.[2][3] Standard Dde removal must be performed on N-terminally Boc-protected peptides (or after N-terminal acetylation).

  • Migration (

    
     transfer):  The Dde group is susceptible to nucleophilic attack by free amines on the same peptide (intra-molecular). This is thermodynamically driven if the Dde moves to a less sterically hindered amine (e.g., 
    
    
    
    -Lys
    
    
    
    
    -amine). ivDde was developed to minimize this via steric bulk, but it is not immune.
The Fix: The Hydroxylamine Orthogonal Method

If you must remove Dde in the presence of Fmoc, or if migration is severe, do not use hydrazine. Use the Diaz-Mochon protocol (Hydroxylamine/Imidazole).

Validated Protocol (Fmoc-Sparing):

  • Reagent A: Hydroxylamine hydrochloride (

    
    ) [1.25 g, 1.80 mmol].
    
  • Reagent B: Imidazole [0.92 g, 1.35 mmol].[4]

  • Solvent: Suspend in 5 mL NMP (N-methyl-2-pyrrolidone). Sonicate until dissolved. Dilute with 1 mL DCM to improve swelling.

  • Execution: Treat resin for 3 hours at room temperature.

  • Note: This reagent is acidic/buffered enough to leave Fmoc intact while nucleophilic enough to cleave Dde.

Module 3: Visualizing the Pathways

The following diagram illustrates the primary cleavage pathway (Indazole formation) versus the competing side reactions (Diimide reduction and Migration).

Dde_Pathways Dde_Peptide Peptide-Lys(Dde) Indazole Indazole Byproduct (UV 290nm) Dde_Peptide->Indazole Nucleophilic Attack Free_Peptide Free Lysine (Desired) Dde_Peptide->Free_Peptide Cyclization Hydrazine Hydrazine (N2H4) Hydrazine->Dde_Peptide Reagent Diimide Diimide (N2H2) (via Oxidation) Hydrazine->Diimide + O2 / Trace Metal Fmoc_Group N-term Fmoc Hydrazine->Fmoc_Group Base Sensitivity Allyl_Group Allyl/Alloc Group Diimide->Allyl_Group Reduction Propyl_Group Propyl Group (Dead End) Allyl_Group->Propyl_Group Fmoc_Loss Fmoc Cleavage (Unwanted) Fmoc_Group->Fmoc_Loss

Caption: Figure 1. Mechanistic pathways of Hydrazine-mediated Dde cleavage. Green nodes indicate desired outcomes; Red nodes indicate critical side reactions (Allyl reduction and Fmoc loss).

Module 4: Troubleshooting FAQ & Data

Reagent Selection Matrix

Use this table to select the correct cleavage cocktail for your specific peptide sequence.

ScenarioRecommended ReagentAdditivesKey Risk
Standard (Boc N-term) 2% Hydrazine in DMFNoneGlycine cleavage (if >2%)
Contains Alloc/Allyl 2% Hydrazine in DMFAllyl Alcohol (10-20%) Reduction of double bond
Fmoc N-term Present

/ Imidazole
NoneSlower reaction (3h)
Aggregated Sequence 10% Hydrazine in DMFNoneIncreased risk of Arg

Orn
Common Questions

Q: Can I monitor the reaction? A: Yes. The cleavage byproduct (indazole) absorbs strongly at 290 nm .[5][3] You can monitor the flow-through spectrophotometrically.[2][5][3][6] When absorbance plateaus near zero, the reaction is complete.

Q: I see a mass shift of -18 Da on my Arginine residues. A: This is likely Arg


 Orn conversion . Hydrazine can attack the guanidino group of Arginine, converting it to Ornithine.[6]
  • Fix: Reduce hydrazine concentration to 2% max and limit exposure time. Do not let the resin sit in hydrazine overnight.

Q: My peptide backbone cleaved at a Glycine residue. A: Hydrazinolysis of peptide bonds is a known risk, particularly at Glycine (sterically accessible).

  • Fix: Ensure your hydrazine is fresh and strictly limited to 2% concentration. If the sequence is Gly-rich, consider the Hydroxylamine/Imidazole method, which is milder on the backbone.

Q: Is ivDde truly stable to piperidine? A: Not 100%. While ivDde is designed to withstand 20% piperidine (Fmoc removal), trace migration can occur during long syntheses.

  • Tip: If using ivDde, perform Fmoc deprotection with DBU (2%) instead of piperidine for short cycles to minimize base-catalyzed migration.

References

  • Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications, (9), 778-779. Link

  • Rohwedder, B., et al. (1998). Hydrazine-selective reduction of allyl esters on solid support. Tetrahedron Letters, 39(10), 1175-1178. Link

  • Diaz-Mochon, J. J., et al. (2004). Selective orthogonal removal of the Dde protecting group.[2] Organic Letters, 6(7), 1127-1129. Link

  • Augustyns, K., et al. (1998). The stability of Dde-protected peptides toward hydrazine.[3][7][6] International Journal of Peptide and Protein Research. (Contextual citation regarding backbone cleavage risks).

Sources

Technical Support Center: Optimizing Reaction Yield for 3-(Dde-amino)-1-propanol Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing coupling reactions with 3-(Dde-amino)-1-propanol. As Senior Application Scientists, we have designed this resource to provide in-depth, field-proven insights into the common challenges and optimization strategies associated with this specific synthetic workflow. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and maximize your reaction yields.

The process involves two critical stages: the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, followed by the coupling of the liberated primary amine with a target molecule, typically a carboxylic acid. Success hinges on the efficiency and cleanliness of both steps.

Frequently Asked Questions (FAQs)

Q1: What is the Dde protecting group and what are its primary advantages?

The Dde group is a protecting group for primary amines, valued for its unique cleavage conditions which make it orthogonal to other common protecting groups used in peptide and organic synthesis.[1] Its key advantage is its stability under the basic conditions used to remove Fmoc (9-fluorenylmethoxycarbonyl) groups (e.g., piperidine) and the acidic conditions used for Boc (tert-butyloxycarbonyl) and many side-chain protecting group removals (e.g., trifluoroacetic acid, TFA).[1][2] This orthogonality allows for site-specific modification of molecules, such as selective deprotection of a lysine side-chain in peptide synthesis to attach a label or build a branched structure, without disturbing other protected parts of the molecule.[1][2]

Q2: What is the standard, recommended protocol for removing the Dde group?

The most common and effective method for Dde cleavage is treatment with a dilute solution of hydrazine in an N,N-dimethylformamide (DMF) solvent.[1] A 2% (v/v) solution of hydrazine monohydrate in DMF is the standard starting point.[3] The reaction is typically fast, often completed with three successive treatments of 3-10 minutes each at room temperature.[3][4]

The mechanism involves a nucleophilic attack by hydrazine on a carbonyl group of the Dde ring, followed by an intramolecular cyclization that releases the free amine and forms a stable pyrazole byproduct.[1]

Q3: After Dde removal, what are the most common and effective reagents for coupling the resulting 3-amino-1-propanol to a carboxylic acid?

The formation of an amide bond between the deprotected 3-amino-1-propanol and a carboxylic acid requires the activation of the carboxyl group.[5][6] The choice of coupling reagent depends on the complexity of the substrate and the potential for side reactions. Common classes of reagents include:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Diisopropylcarbodiimide (DIC) are widely used.[7] They are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to increase efficiency and, crucially, to suppress racemization of the carboxylic acid partner.[6][7]

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) are highly effective, especially for more challenging couplings.[5][7]

  • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available, known for fast reaction times and low rates of racemization.[7][8]

Q4: How can I monitor the progress of the deprotection and coupling steps?

Monitoring reaction completion is critical for optimization.

  • Dde Deprotection: The reaction can be followed spectrophotometrically by monitoring the appearance of the pyrazole byproduct, which has a strong UV absorbance.[1] Alternatively, a small aliquot of the resin (if on solid phase) or reaction mixture can be tested. For example, a colorimetric test like the Kaiser test can be used to detect the presence of the newly formed primary amine.

  • Coupling Reaction: The disappearance of the free amine can be monitored using the Kaiser test (a positive test indicates incomplete coupling). For solution-phase reactions, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are standard methods to track the consumption of starting materials and the formation of the product.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and solving common problems.

Q5: My analysis (HPLC/MS) shows incomplete removal of the Dde group. How can I improve deprotection efficiency?

Incomplete Dde cleavage is a common issue that leads directly to lower overall yield. Several factors can contribute to this problem.

Potential Causes & Solutions:

  • Insufficient Reagent Exposure: The standard 2% hydrazine treatment may be too brief or the concentration too low for your specific substrate, especially if there is steric hindrance.

    • Solution: Increase the reaction time for each hydrazine treatment (e.g., from 3 minutes to 10-15 minutes). You can also increase the number of treatments from three to five. While increasing the hydrazine concentration (e.g., to 4%) can be effective, it should be done cautiously as higher concentrations increase the risk of side reactions.[3][4]

  • Reagent Degradation: Hydrazine solutions can degrade over time.

    • Solution: Always use a freshly prepared solution of 2% hydrazine in high-purity, anhydrous DMF.

  • Poor Resin Swelling (Solid-Phase Synthesis): If the synthesis is performed on a solid support, incomplete swelling of the resin can prevent the reagent from accessing all the Dde-protected sites.

    • Solution: Ensure the peptide-resin is adequately swollen in DMF for at least 30 minutes before beginning the deprotection steps.[1]

Workflow for Optimizing Dde Removal:

G cluster_deprotection Dde Deprotection Workflow A Start: Incomplete Deprotection Observed B Action: Use Fresh 2% Hydrazine/DMF A->B Step 1 C Action: Increase Reaction Time per Treatment (e.g., 3x10 min) B->C Step 2 D Action: Increase Number of Treatments (e.g., 5x10 min) C->D Step 3 E Action (Caution): Increase Hydrazine Conc. to 4% D->E If still incomplete F Result: Complete Deprotection D->F If complete E->F

Caption: Workflow for troubleshooting incomplete Dde removal.
Q6: The coupling reaction yield is very low, despite complete Dde deprotection. What are the likely causes and optimization strategies?

Low coupling yield points to a problem with the amide bond formation step. This can be due to inefficient activation of the carboxylic acid, deactivation of reagents, or competing side reactions.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The coupling reagent may not be potent enough for your substrates.

    • Solution: If you are using a carbodiimide like EDC/DIC with HOBt, consider switching to a more powerful aminium/uronium salt like HATU or a phosphonium salt like PyBOP.[7][9] These reagents generally lead to faster and more complete couplings.[7]

  • Moisture Contamination: Water in the reaction vessel will hydrolyze the activated carboxylic acid intermediate and consume coupling reagents.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and handle hygroscopic reagents (like many coupling reagents and bases) in an inert atmosphere (e.g., under argon or nitrogen) if possible.[9]

  • Incorrect Stoichiometry or Base: The molar ratios of the carboxylic acid, coupling reagent, and base are critical.

    • Solution: A typical starting point is to use slight excesses of the carboxylic acid (1.1 eq) and coupling reagent (1.1 eq) relative to the amine. For uronium/phosphonium reagents, a non-nucleophilic base like Diisopropylethylamine (DIPEA) is required, typically at 2-3 equivalents.[6]

  • Sub-optimal pH/Base: The amine nucleophile must be in its free base form to be reactive.

    • Solution: Ensure enough base (e.g., DIPEA) is added to neutralize any acid salts (like TFA or HCl salts) associated with your amine starting material, in addition to the base required for the coupling reaction itself.

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExamplesRelative StrengthKey Considerations
Carbodiimides EDC, DICModerateRequires additive (HOBt, OxymaPure) to reduce racemization. Byproducts can be difficult to remove (DIC-urea is soluble, DCC-urea is not).[7]
Phosphonium Salts PyBOP, BOPHighHighly efficient but byproduct removal can be a concern. Does not react with the free amine component.[5]
Uronium/Aminium HATU, HBTUVery HighVery fast and effective at suppressing racemization. Can cause guanidinylation of the amine if not pre-activated with the acid.[8]
Q7: I'm observing significant side products in my crude material. How do I identify and minimize them?

Side products can arise from the deprotection step, the coupling step, or from the substrate itself.

Potential Causes & Solutions:

  • Guanidinylation of the Amine: This is a classic side reaction when using uronium/aminium reagents like HBTU or HATU.[8] The coupling reagent reacts directly with the primary amine of 3-amino-1-propanol, capping it with a non-reactive guanidinium group.

    • Solution: Implement a pre-activation step. Mix the carboxylic acid, the coupling reagent (e.g., HATU), and the base (DIPEA) in the solvent and stir for 5-15 minutes before adding the 3-amino-1-propanol.[8][10] This allows for the formation of the active ester intermediate, which then cleanly reacts with the amine.

  • Racemization: If your carboxylic acid partner has a chiral center at the alpha-position, the harsh activation conditions can cause epimerization, leading to diastereomeric products that are often difficult to separate.

    • Solution: This is precisely why additives like HOBt or OxymaPure are used with carbodiimides.[6] Using HATU, which is based on the superior additive HOAt, is also highly effective at suppressing racemization.[8] Running the reaction at a lower temperature (e.g., 0 °C) can also help.[6]

  • Reaction at the Hydroxyl Group: While the primary amine is significantly more nucleophilic than the primary alcohol of 3-amino-1-propanol, prolonged reaction times or highly reactive coupling conditions could potentially lead to O-acylation (ester formation).

    • Solution: This is generally a minor concern. However, if suspected, ensure you are not using a large excess of the activated acid. Using optimized reaction times should favor the much faster N-acylation.

General Coupling Mechanism & Pre-activation Strategy:

G cluster_coupling Carbodiimide Coupling Mechanism A R-COOH + EDC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation D Amide Product + EDU B->D Direct Aminolysis (Risk of Racemization) F HOBt Active Ester (Less Reactive, Less Prone to Racemization) B->F Reaction with Additive C H₂N-R' (3-amino-1-propanol) C->D E HOBt Additive E->F F->D Clean Aminolysis

Caption: General mechanism for EDC/HOBt mediated coupling.

Experimental Protocols

Protocol 1: Dde Deprotection of this compound (Solution Phase)
  • Dissolution: Dissolve the this compound substrate in anhydrous DMF.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in anhydrous DMF.

  • Reaction: Add the hydrazine solution to the substrate solution (a typical volume would be 10-20 times the volume of the substrate). Stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Workup: Once complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash several times with water or brine to remove DMF and the pyrazole byproduct. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 3-amino-1-propanol is often used directly in the next step.

Protocol 2: HATU-Mediated Coupling to a Carboxylic Acid (Solution Phase)
  • Setup: In a flame-dried flask under an inert atmosphere (Argon or N₂), dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.

  • Pre-activation: Stir this mixture at room temperature for 10-15 minutes. A color change may be observed as the active ester forms.[8]

  • Amine Addition: Dissolve the crude 3-amino-1-propanol (1.0 eq) from the deprotection step in a small amount of anhydrous DMF and add it dropwise to the pre-activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS until the amine is consumed.

  • Workup and Purification: Quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine to remove excess reagents and byproducts. Dry the organic layer, concentrate, and purify the final product using column chromatography.

References

  • Vertex AI Search, based on "Protecting Groups in Peptide Synthesis: A Detailed Guide".
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • BenchChem. (2025). A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.
  • Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group.
  • Agusti, G., et al. (2004). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Science, 10(10), 596-603.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Vankawala, P. J., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4131-4134.
  • BenchChem. (2025). A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis.
  • BenchChem. (2025). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.
  • Peptide Chemistry. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • IndiaMART. (n.d.). 3-Amino-1-propanol for Synthesis - High Purity Chemical Grade (99%)
  • Peptide Chemistry. (2025).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). 3-Amino-1-propanol for synthesis.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post].

Sources

Technical Support Center: Dde Protecting Group Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Dde protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group in solid-phase peptide synthesis (SPPS). Here, we address common challenges, particularly the issue of Dde group scrambling, and provide detailed troubleshooting protocols and preventative strategies to ensure the integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the Dde protecting group and why is it used?

The Dde group is a protecting group for primary amines, most commonly the ε-amino group of lysine. Its primary advantage lies in its orthogonality within the widely used Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis strategy.[1][2][] This means that the Dde group is stable under the basic conditions used to remove the N-terminal Fmoc group (typically with piperidine) and the acidic conditions used for the final cleavage of the peptide from the resin (with trifluoroacetic acid, TFA).[2][4][5] This unique stability allows for the selective deprotection of the Dde-protected amine on the solid support, enabling site-specific modifications such as:

  • Branched peptide synthesis: Creating peptides with a branch at a specific lysine residue.[4][5]

  • Cyclic peptide formation: Cyclizing a peptide through the side chain of a Dde-protected amino acid.[5]

  • Labeling and conjugation: Attaching fluorescent dyes, biotin, or other molecules to a specific site on the peptide.[6]

Q2: What is Dde protecting group scrambling and why does it happen?

Dde scrambling, or migration, is a significant side reaction where the Dde group moves from its intended amino acid to a free amine on the same or a different peptide chain.[5][7][8] This typically occurs from the ε-amino group of a lysine residue to another unprotected lysine's ε-amino group or to an N-terminal α-amino group.[7]

The underlying mechanism is a nucleophilic attack by a free amine on the Dde group.[7] This reaction is particularly problematic during the Fmoc deprotection step when using piperidine. The piperidine can form an unstable adduct with the Dde group, which facilitates its transfer to another nucleophilic amine.[7] The scrambling can occur both intra- and intermolecularly between peptide chains on the same resin bead.[7]

Dde_Scrambling cluster_peptide1 Peptide with Dde-Protected Lysine cluster_peptide2 Peptide with Free Amine Lys_Dde Lys(ε-Dde) Scrambled_Peptide Scrambled Product: Lys(ε-NH2) + Lys(ε-Dde) Lys_Dde->Scrambled_Peptide Dde Migration Free_Amine Unprotected Lys (ε-NH2) or N-terminal α-NH2 Free_Amine->Lys_Dde Nucleophilic Attack Piperidine Piperidine (during Fmoc deprotection) Piperidine->Lys_Dde Facilitates

Caption: Mechanism of Dde Scrambling.

Troubleshooting Guide: Proactive Prevention and Solutions

This section provides actionable strategies to mitigate and resolve issues related to Dde group instability.

Q3: I'm observing Dde scrambling during my synthesis. How can I prevent it?

The most effective way to prevent Dde scrambling is to avoid the conditions that promote it, particularly the use of piperidine for Fmoc deprotection.

Recommended Strategy: Use of DBU for Fmoc Deprotection

A well-established method to prevent Dde migration is to replace piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7] DBU is a non-nucleophilic base that efficiently removes the Fmoc group without facilitating the Dde transfer.

Experimental Protocol: DBU-Mediated Fmoc Deprotection
  • Reagent Preparation: Prepare a solution of 2% DBU (v/v) in N,N-dimethylformamide (DMF).

  • Resin Treatment: Swell the peptide-resin in DMF. Drain the solvent and add the 2% DBU solution.

  • Deprotection: Allow the reaction to proceed for a short duration, typically 3 minutes.[7] Perform this treatment three times (3 x 3 minutes).[7]

  • Washing: After the final DBU treatment, thoroughly wash the resin with DMF to remove the DBU and the cleaved Fmoc-DBU adduct.

Q4: Are there more stable alternatives to the Dde group?

Yes, if Dde scrambling remains a persistent issue, consider using a more sterically hindered analogue.

Alternative Protecting Group: ivDde

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a more robust alternative to Dde.[5][9] Its increased steric hindrance makes it significantly less prone to migration and premature loss during long synthetic sequences.[5][9]

Considerations for using ivDde:

  • Stability: ivDde is more stable than Dde and less likely to scramble.[5]

  • Removal: It is removed under the same conditions as Dde (2% hydrazine in DMF), but may require longer reaction times or slightly higher hydrazine concentrations (up to 10%) in some cases, especially if it is located in an aggregated region of the peptide.[5]

Q5: How can I selectively remove the Dde group without affecting the N-terminal Fmoc group?

The standard Dde removal method using 2% hydrazine in DMF will also cleave the Fmoc group.[6][9] To achieve selective Dde removal while retaining the Fmoc protection, an alternative deprotection cocktail is required.

Recommended Strategy: Hydroxylamine-Mediated Dde Deprotection

A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can selectively remove the Dde group in the presence of Fmoc.[6][9][10]

Experimental Protocol: Selective Dde Removal with Hydroxylamine
  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of your peptide-resin) and imidazole (0.75 equivalents) in NMP. Use approximately 10 mL of NMP per gram of resin.[9][10]

  • Resin Treatment: Add the prepared solution to your Dde-protected peptide-resin.

  • Deprotection: Gently agitate the mixture at room temperature for 30 to 60 minutes.[9][10]

  • Washing: Filter the resin and wash it thoroughly with DMF (at least 3 times).[9][10] The resin is now ready for the next synthetic step with the N-terminal Fmoc group still intact.

Decision-Making Workflow for Dde Protection Strategy

Dde_Troubleshooting Start Planning Peptide Synthesis with Site-Specific Modification Use_Dde Use Fmoc-Lys(Dde)-OH Start->Use_Dde Fmoc_Deprotection Fmoc Deprotection Step Use_Dde->Fmoc_Deprotection Observe_Scrambling Is Dde Scrambling Observed or a Concern? Fmoc_Deprotection->Observe_Scrambling Use_DBU Replace Piperidine with 2% DBU in DMF Observe_Scrambling->Use_DBU Yes Use_ivDde Consider using Fmoc-Lys(ivDde)-OH for future syntheses Observe_Scrambling->Use_ivDde Persistent Issue Continue_Piperidine Use standard 20% Piperidine in DMF Observe_Scrambling->Continue_Piperidine No Selective_Dde_Removal Need to Remove Dde while Keeping Fmoc? Use_DBU->Selective_Dde_Removal Continue_Piperidine->Selective_Dde_Removal Hydrazine_Method Use 2% Hydrazine in DMF (Note: also removes Fmoc) Selective_Dde_Removal->Hydrazine_Method No Hydroxylamine_Method Use Hydroxylamine/ Imidazole in NMP Selective_Dde_Removal->Hydroxylamine_Method Yes End Proceed with Peptide Modification Hydrazine_Method->End Hydroxylamine_Method->End

Caption: Troubleshooting workflow for Dde protection.

Summary of Protocols and Strategies

Issue Recommended Solution Key Reagents Protocol Summary Considerations
Dde Scrambling during Fmoc Deprotection Use a non-nucleophilic base for Fmoc removal2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMFTreat resin with 2% DBU/DMF for 3 x 3 minutes.Highly effective at preventing Dde migration.
Persistent Dde Scrambling / Premature Loss Use a more sterically hindered protecting groupFmoc-Lys(ivDde)-OHSubstitute for Fmoc-Lys(Dde)-OH during synthesis.More stable than Dde; may require slightly stronger deprotection conditions.
Selective Dde Removal (Fmoc group remains) Use an alternative deprotection cocktailHydroxylamine HCl / Imidazole in NMPTreat resin for 30-60 minutes at room temperature.Allows for on-resin modification after Dde removal, followed by further chain elongation.
Standard Dde Removal (Fmoc removal is acceptable) Hydrazine-mediated deprotection2% Hydrazine monohydrate in DMFTreat resin with 2% hydrazine/DMF for 3 x 3 minutes.This is the standard method but will also remove the Fmoc group. Ensure N-terminus is Boc-protected if further synthesis is not intended.[5][9]

By understanding the mechanism of Dde scrambling and employing these preventative and troubleshooting strategies, you can significantly improve the outcome of your complex peptide syntheses.

References
  • Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine . Journal of Peptide Research, 51(2), 127-33. [Link]

  • Overview of Solid Phase Peptide Synthesis . (n.d.). AAPPTec. [Link]

  • Amino Acid Sidechain Deprotection . (n.d.). AAPPTec. [Link]

  • García, M., et al. (2001). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis . Journal of Peptide Science, 7(10), 487-503. [Link]

  • Góngora-Benítez, M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme . The Journal of Organic Chemistry, 87(15), 9864–9873. [Link]

  • Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups . (n.d.). AAPPTec. [Link]

  • Albericio, F., & Carpino, L. A. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities . In Comprehensive Organic Chemistry II (2nd ed., Vol. 6, pp. 529-563). Elsevier. [Link]

  • Ironmonger, A., et al. (2016). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers . Organic & Biomolecular Chemistry, 14(2), 549-556. [Link]

  • Amino Acid Derivatives for Peptide Synthesis . (n.d.). Anaspec. [Link]

  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine 1 . (1998). Scite. [Link]

Sources

Technical Support Center: Optimizing the Dde Protection of 3-Amino-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group for 3-amino-1-propanol. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested advice to enhance the efficiency, yield, and purity of your protection reaction.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several common challenges during the Dde protection of 3-amino-1-propanol. This section addresses these issues with a systematic, cause-and-effect approach to troubleshooting.

Issue Potential Cause(s) Recommended Action(s)
Low to No Product Formation 1. Inefficient Acylation: The formation of the enamine bond between the Dde group and the primary amine may be incomplete. 2. Solvent Issues: The chosen solvent may not be optimal for the reaction, leading to poor solubility of reagents or intermediates. 3. Incorrect Stoichiometry: An improper ratio of Dde-OH to 3-amino-1-propanol can lead to unreacted starting material.1. pH Adjustment: Ensure the reaction medium is at an appropriate pH (typically around 8-9) to facilitate the nucleophilic attack of the amine. The use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. 2. Solvent Screening: While dichloromethane (DCM) and dimethylformamide (DMF) are common, consider exploring other aprotic solvents like acetonitrile or tetrahydrofuran (THF). 3. Optimize Reagent Ratio: A slight excess of the Dde-OH (1.1-1.2 equivalents) can drive the reaction to completion.
Formation of Side Products 1. Di-Dde Protection: The hydroxyl group of 3-amino-1-propanol can also be acylated, though this is less common under standard conditions. 2. Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of polymeric byproducts.1. Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) can improve selectivity for the more nucleophilic amine. 2. Slow Addition: The dropwise addition of the Dde-OH solution to the solution of 3-amino-1-propanol can minimize side reactions.
Difficult Product Isolation/Purification 1. Emulsion Formation during Workup: The presence of both polar and non-polar functionalities can lead to the formation of stable emulsions during aqueous workup. 2. Co-elution during Chromatography: The polarity of the Dde-protected product may be similar to that of unreacted starting material or byproducts, making chromatographic separation challenging.1. Brine Wash: Use a saturated sodium chloride (brine) solution during the workup to break emulsions. 2. Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation. Consider using a different stationary phase if silica gel is not effective.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Dde protection of 3-amino-1-propanol, providing concise and actionable answers.

1. What is the optimal solvent for the Dde protection of 3-amino-1-propanol?

While there is no single "best" solvent, aprotic solvents are generally preferred to avoid side reactions with the hydroxyl group. Dichloromethane (DCM) and dimethylformamide (DMF) are excellent starting points due to their ability to dissolve both the Dde-OH and the amino alcohol. For challenging reactions, acetonitrile or tetrahydrofuran (THF) may offer improved results. A solvent screen is always recommended for process optimization.

2. What is the recommended base for this reaction, and why?

A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is highly recommended. These bases are sufficiently strong to deprotonate the ammonium salt formed during the reaction, driving the equilibrium towards the product. Importantly, their steric bulk prevents them from competing with the primary amine as a nucleophile.

3. How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (3-amino-1-propanol), the Dde-OH, and the desired product. The disappearance of the limiting reagent (typically the 3-amino-1-propanol) indicates the completion of the reaction.

4. What are the standard conditions for removing the Dde protecting group?

The Dde group is prized for its mild deprotection conditions. It can be efficiently cleaved using a 2% solution of hydrazine in DMF or a mixture of hydrazine and a scavenger like ethylenediamine. This orthogonality makes it particularly useful in complex syntheses where other protecting groups need to remain intact.

Experimental Workflow & Protocols

General Protocol for Dde Protection of 3-Amino-1-propanol

This protocol provides a reliable starting point for the Dde protection of 3-amino-1-propanol. Optimization may be required based on specific experimental goals.

Materials:

  • 3-Amino-1-propanol

  • 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione (Dde-OH)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Dissolution: Dissolve 3-amino-1-propanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add TEA or DIPEA (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Dde-OH Addition: In a separate flask, dissolve Dde-OH (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring solution of 3-amino-1-propanol over 15-20 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the 3-amino-1-propanol spot is no longer visible.

  • Workup:

    • Quench the reaction with deionized water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Workflow

Dde_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Amino-1-propanol in Anhydrous DCM B Add Base (TEA or DIPEA) A->B D Dropwise Addition of Dde-OH Solution B->D C Prepare Dde-OH Solution in DCM E Stir and Monitor by TLC D->E F Aqueous Workup (Wash Steps) E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: A streamlined workflow for the Dde protection of 3-amino-1-propanol.

Mechanistic Insight

The Dde protection of an amine proceeds through the formation of a vinylogous amide, which is a stable enamine. The reaction is initiated by the nucleophilic attack of the primary amine on the acetyl group of the Dde-OH.

Dde_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R_NH2 R-NH₂ (3-Amino-1-propanol) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack Dde_OH Dde-OH Dde_OH->Intermediate Product Dde-Protected Amine (Vinylogous Amide) Intermediate->Product Dehydration H2O H₂O

Caption: Simplified mechanism of Dde protection of a primary amine.

Validation & Comparative

Comparison of Dde and ivDde protecting groups for amine protection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In solid-phase peptide synthesis (SPPS), the need for orthogonal protection strategies is critical for synthesizing branched peptides, cyclic peptides, and side-chain modified sequences (e.g., dye labeling, lipidation).[1] The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its sterically hindered analogue ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are the industry standards for this purpose.

While both groups are stable to TFA (acid) and removed by hydrazine (nucleophile), they differ significantly in their stability toward piperidine (used for Fmoc removal). This guide analyzes why ivDde is generally preferred for long sequences despite its slower deprotection kinetics, and provides validated protocols for their use.

Part 1: Structural & Mechanistic Basis

The fundamental difference between Dde and ivDde lies in the alkyl chain attached to the exocyclic double bond of the dimedone ring.

  • Dde: Possesses a methyl group. The lack of steric bulk exposes the exocyclic double bond to nucleophilic attack.

  • ivDde: Possesses an isovaleryl (3-methylbutyl) group. This bulky side chain creates significant steric hindrance, shielding the reactive exocyclic carbon.

Visualization: Chemical Structures & Cleavage Mechanism

The following diagram illustrates the structures and the hydrazine-mediated cleavage mechanism that forms the stable indazole byproduct (the basis for UV monitoring).

Dde_Structure_Mechanism Dde Dde Group (R = Methyl) Less Hindered Intermediate Tetrahedral Intermediate Dde->Intermediate + Hydrazine ivDde ivDde Group (R = Isovaleryl) Sterically Hindered ivDde->Intermediate + Hydrazine Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Indazole Indazole Byproduct (UV Abs: 290 nm) Intermediate->Indazole Cyclization Amine Free Amine (R'-NH2) Intermediate->Amine Release

Caption: Comparative structures and the hydrazine-induced cleavage pathway yielding the chromogenic indazole byproduct.

Part 2: Performance Analysis & The Migration Issue

Stability During Fmoc Removal (Piperidine)

This is the critical differentiator.

  • Dde: When exposed to 20% piperidine in DMF (standard Fmoc deprotection), Dde is metastable . It can undergo a displacement reaction where a free amine (typically the newly deprotected N-terminal

    
    -amine) attacks the Dde group, transferring it from the lysine side chain to the N-terminus.
    
  • ivDde: The bulky isovaleryl tail prevents this nucleophilic attack. ivDde is highly stable to 20% piperidine, making it safe for long syntheses where the side chain is exposed to base for many cycles.

The Migration Mechanism

Migration effectively "caps" the growing peptide chain, terminating synthesis at that point and leaving a deprotected lysine side chain.

Migration_Mechanism Step1 State A: Peptide on Resin Lys(Dde) installed, N-term Fmoc removed Step2 Nucleophilic Attack Free N-term amine attacks Dde exocyclic C=C Step1->Step2 20% Piperidine Step3 Transamination / Migration Step2->Step3 Result State B: Migrated Product N-term blocked by Dde Lys side-chain free Step3->Result Irreversible Scrambling

Caption: Mechanism of N-epsilon to N-alpha Dde migration, a side reaction accelerated by piperidine.

Cleavage Efficiency
  • Dde: Rapidly removed (3

    
     3 min with 2% hydrazine).
    
  • ivDde: Slower kinetics. Requires longer reaction times or higher hydrazine concentration (up to 4-10%), especially if the residue is near the C-terminus or in an aggregated region.

Part 3: Experimental Protocols

Protocol A: Selective Removal of Dde/ivDde (Standard)

Reagents: Hydrazine monohydrate (2% v/v) in DMF.[2][3] Note: Hydrazine removes Fmoc. Ensure the N-terminus is protected with Boc or another base-stable group (e.g., Acetyl) before starting this step.

  • Wash: Wash resin with DMF (3

    
     1 min).
    
  • Incubate: Add 2% Hydrazine/DMF solution (approx. 10 mL per gram resin).

  • Agitate: Shake at room temperature.

    • For Dde: 3

      
       3 minutes.
      
    • For ivDde: 3

      
       10-15 minutes. (Monitor via UV).
      
  • Monitor: Collect filtrate. Measure absorbance at 290 nm (Indazole byproduct). Repeat incubation until no UV absorbance is detected in the filtrate.

  • Wash: Wash extensively with DMF (5

    
     2 min) to remove all traces of hydrazine (crucial before subsequent coupling).
    
Protocol B: Orthogonal Removal of Dde (Fmoc-Compatible)

If you must remove Dde while retaining an Fmoc group on the N-terminus, hydrazine cannot be used. Reagents: Hydroxylamine hydrochloride (1.25 g) and Imidazole (0.918 g) in NMP (5 mL). Dilute this stock 1:5 in NMP before use.

  • Incubate: Treat resin with Hydroxylamine/Imidazole solution.

  • Time: 3 hours at room temperature.

  • Result: Cleaves Dde without affecting Fmoc.

  • Note: This method is less effective for ivDde due to steric hindrance.

Protocol C: Troubleshooting Difficult ivDde Removal

If ivDde removal is incomplete (common in aggregated sequences):

  • Increase Hydrazine concentration to 4-5% in DMF .

  • Add Allyl Alcohol (10-20 eq) to the cleavage cocktail to scavenge the nitrene-like intermediate (though hydrazine itself is usually sufficient).

  • Perform the reaction at 40°C (microwave assistance can be used carefully: 40°C, 10 min).

Part 4: Comparative Decision Matrix

FeatureDdeivDde
Steric Hindrance Low (Methyl)High (Isovaleryl)
Stability to 20% Piperidine Metastable (Risk of migration)Stable (No migration)
Stability to TFA StableStable
Removal Reagent 2% Hydrazine / DMF2-5% Hydrazine / DMF
Removal Kinetics Fast (< 15 min)Slow (30-60 min)
Primary Risk N-terminal Migration during synthesisIncomplete Removal due to aggregation
Best Application Short peptides; C-terminal labelingLong peptides; Branching; Cyclic peptides

References

  • Bycroft, B. W., Chan, W. C., Chhabra, S. R., & Hone, N. D. (1993).[4][5] A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides.[5][6] Journal of the Chemical Society, Chemical Communications, (9), 778-779.[5] Link[3]

  • Chhabra, S. R., Hothi, B., Evans, D. J., White, P. D., Bycroft, B. W., & Chan, W. C. (1998).[3] An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606. Link

  • Augustyns, K., Kraas, W., & Jung, G. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.[2][7] Journal of Peptide Research, 51(2), 127-133.[7] Link

Sources

Dde vs. Fmoc for Lysine Side-Chain Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of success, directly impacting the yield, purity, and complexity of the final peptide. While the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the undisputed standard for temporary α-amino protection in modern SPPS, the strategic protection of reactive amino acid side chains, such as the ε-amino group of lysine, requires careful consideration.[1][][3] This guide provides a detailed comparison of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and the more conventionally used side-chain protecting groups in Fmoc-based strategies, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their synthetic schemes.

The Principle of Orthogonality: The Cornerstone of Complex Peptide Synthesis

The power of modern peptide synthesis lies in the concept of orthogonal protection.[][4] This strategy employs multiple classes of protecting groups, each of which can be selectively removed under specific conditions without affecting the others.[][4][] In the context of Fmoc SPPS, the α-amino Fmoc group is base-labile, typically removed with piperidine.[1][3] In contrast, most side-chain protecting groups, such as tert-butyloxycarbonyl (Boc) for lysine, are acid-labile and are removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).[3][6]

The Dde group introduces an additional layer of orthogonality. It is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage, but it can be selectively cleaved using a dilute solution of hydrazine in N,N-dimethylformamide (DMF).[6][7] This unique characteristic makes the Dde group an invaluable tool for the synthesis of complex peptides requiring site-specific modifications.[1][7]

Head-to-Head Comparison: Dde vs. Standard Acid-Labile Groups (e.g., Boc)

FeatureDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Standard Acid-Labile Groups (e.g., Boc, Trt)
Primary Application Orthogonal side-chain protection of primary amines (e.g., Lysine) for on-resin modifications.[1][7]Routine side-chain protection of various amino acids, removed during final cleavage.[3][8]
Cleavage Conditions 2% Hydrazine in DMF.[7][9] Milder conditions using hydroxylamine are also possible.[1][10]Strong acid (e.g., Trifluoroacetic Acid - TFA).[6]
Orthogonality to Fmoc Fully orthogonal; stable to piperidine.[6]Fully orthogonal; stable to piperidine.[3][11]
Orthogonality to Final Cleavage Orthogonal; stable to TFA.[6]Not orthogonal; cleaved by TFA.[6]
Key Advantages Enables on-resin synthesis of branched peptides, cyclic peptides, and site-specific labeling.[9][10][12]Simpler workflow for linear peptides; removed in a single step with resin cleavage.[3]
Potential Issues Dde migration to unprotected amines can occur under certain conditions.[12][13] Hydrazine can also cleave the Fmoc group if the N-terminus is not protected.[14]Less suitable for complex architectures requiring on-resin side-chain manipulation.

The Strategic Advantage of Dde in Advanced Peptide Synthesis

The true utility of the Dde group becomes apparent in the synthesis of non-linear and modified peptides. By selectively removing the Dde group while the peptide remains anchored to the solid support and the N-terminus is protected, the ε-amino group of lysine is exposed for further reactions.

This enables a range of sophisticated synthetic strategies:

  • Branched Peptides: A second peptide chain can be assembled on the deprotected lysine side chain, creating a branched structure.[9][15][16] This is a common strategy for developing vaccine candidates and multivalent ligands.[16]

  • On-Resin Cyclization: The deprotected lysine side chain can be reacted with the N-terminus of the peptide to form a head-to-tail cyclic peptide, or with another side chain to create a side-chain-to-side-chain cyclized peptide.[9][10][17]

  • Site-Specific Labeling: Fluorescent dyes, biotin, or other reporter molecules can be specifically attached to the lysine side chain.[10][14][18] This is crucial for creating peptide-based diagnostics and research tools.

Experimental Protocols

Protocol 1: Selective Deprotection of the Dde Group

This protocol describes the standard method for removing the Dde protecting group from a lysine side chain on a solid support.

Materials:

  • Peptide-resin containing a Dde-protected lysine residue.

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.[1][7]

  • DMF (peptide synthesis grade).

  • Reaction vessel with a sintered glass filter.

  • Shaker or vortex mixer.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3-10 minutes. Repeat this step 2-3 times for complete deprotection.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Dde byproduct.

  • The resin is now ready for the subsequent on-resin modification.

Protocol 2: Standard Fmoc Deprotection

For comparison, this is the standard protocol for the removal of the N-terminal Fmoc group.

Materials:

  • Peptide-resin with an N-terminal Fmoc group.

  • Deprotection solution: 20% (v/v) piperidine in DMF.[1][19]

  • DMF (peptide synthesis grade).

  • Reaction vessel with a sintered glass filter.

  • Shaker or vortex mixer.

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-20 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.

  • The resin is now ready for the coupling of the next amino acid.

Visualizing the Orthogonal Strategy

Orthogonal_Strategy cluster_SPPS_Cycle Fmoc SPPS Cycle cluster_Dde_Modification On-Resin Modification cluster_Final_Cleavage Final Step Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash Wash Fmoc_Deprotection->Wash Remove DBF-adduct Coupling Amino Acid Coupling Coupling->Fmoc_Deprotection Repeat for next cycle Dde_Deprotection Selective Dde Deprotection (2% Hydrazine/DMF) Coupling->Dde_Deprotection After incorporating Fmoc-Lys(Dde)-OH Final_Cleavage Final Cleavage from Resin (TFA Cocktail) Coupling->Final_Cleavage For linear peptides Wash->Coupling Modification Side-Chain Modification (e.g., Branching, Cyclization, Labeling) Dde_Deprotection->Modification Modification->Fmoc_Deprotection Continue peptide elongation Modification->Final_Cleavage After synthesis is complete

Caption: Workflow illustrating the orthogonal nature of Fmoc and Dde protecting groups in SPPS.

Causality Behind Experimental Choices and Potential Pitfalls

The choice between Dde and a standard acid-labile protecting group for the lysine side chain is dictated entirely by the desired final peptide structure. For the synthesis of a simple, linear peptide, an acid-labile group like Boc is more efficient as its removal is concurrent with the final cleavage from the resin.

However, when on-resin modifications are required, the Dde group is superior due to its unique cleavage chemistry. The use of a 2% hydrazine solution is a well-established and generally efficient method for Dde removal.[7] It is important to note that hydrazine can also cleave the N-terminal Fmoc group.[14] Therefore, if further peptide elongation is required after Dde removal, the N-terminus should be protected with a group stable to hydrazine, such as Boc.

A potential side reaction to be aware of is Dde migration. Under certain conditions, particularly during prolonged exposure to piperidine for Fmoc deprotection, the Dde group can migrate from the ε-amino group of one lysine to an unprotected amine on another residue.[12][13] This can be mitigated by using shorter Fmoc deprotection times or by employing alternative, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[13][20] The use of the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group can also suppress this migration.[12]

Conclusion

The Dde protecting group offers a powerful tool for the synthesis of complex peptides that are inaccessible with a standard Fmoc/acid-labile side-chain protection strategy. Its orthogonality to both base-labile and acid-labile protecting groups allows for the selective deprotection of lysine side chains on the solid support, enabling the construction of branched and cyclic peptides, as well as site-specific labeling. While potential side reactions such as Dde migration must be considered and mitigated, a thorough understanding of the underlying chemistry and careful execution of the experimental protocols will allow researchers to fully leverage the advantages of the Dde protecting group in their peptide synthesis endeavors.

References

  • A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis - Benchchem. (URL: )
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich. (URL: )
  • Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. (URL: )
  • Automated Synthesis of a Complex Multi- branched Peptide Using Branches™ - Technoprocur.cz. (URL: _)
  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Public
  • A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group - Benchchem. (URL: )
  • 150629-67-7 | Fmoc-Lys(Dde)-OH - ChemPep. (URL: )
  • Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 - Merck Millipore. (URL: )
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
  • Fmoc-Lys(Dde)-OH [150629-67-7] - Peptides. (URL: )
  • Amino Acid Deriv
  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed. (URL: )
  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences. (URL: )
  • The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (URL: )
  • Minimal Protection Str
  • Strategies for the synthesis of labeled peptides - PubMed. (URL: )
  • Overview of Fmoc Amino Acids - ChemPep. (URL: )
  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase - Open Access Pub. (URL: )
  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - Rsc.org. (URL: )
  • Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF - ResearchG
  • NEW Orthogonally protected lysine deriv
  • A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry. (URL: )
  • Overview of Solid Phase Peptide Synthesis | AAPPTec. (URL: )
  • SYNTHESIS NOTES - Aapptec Peptides. (URL: )
  • Fmoc Amino Acids for SPPS - AltaBioscience. (URL: )
  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - Knowledge UChicago. (URL: )
  • Gold(I)
  • Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group - ResearchG
  • Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH - Benchchem. (URL: )
  • Peptide Applic
  • Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis | Request PDF - ResearchG
  • Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem® - Merck. (URL: )
  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. (URL: )
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. (URL: )
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. (URL: )
  • Fmoc Resin Cleavage and Deprotection. (URL: )
  • Total wash elimination for solid phase peptide synthesis - CEM GmbH. (URL: )
  • Thermal Cleavage of the Fmoc Protection Group - CHIMIA. (URL: )
  • Why Fmoc-Protected Amino Acids Domin
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: )

Sources

Definitive Guide to Confirming Dde Deprotection: LC-MS Analysis & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, comparative analysis of LC-MS versus traditional methods for confirming Dde deprotection in solid-phase peptide synthesis (SPPS).

The Orthogonality Challenge in SPPS

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is a cornerstone of orthogonal protection strategies in SPPS. It is primarily used to protect the


-amino group of Lysine, allowing for selective deprotection and site-specific modification (e.g., fluorophore labeling, cyclization) while the rest of the peptide remains protected.

However, confirming Dde removal is deceptive. The standard reagent, 2% Hydrazine in DMF , is effective but prone to complications that traditional colorimetric tests often miss.

The "Silent" Failure Modes
  • Incomplete Removal: Steric hindrance (especially in aggregated sequences or "difficult" peptides) can leave residual Dde.[1]

  • Dde Migration (The "Scrambling" Effect): During deprotection, the Dde group can migrate from the

    
    -amine to a free 
    
    
    
    -amine or a hydroxyl group (Ser/Thr).
  • Side Reactions: High hydrazine concentrations can cause Arg-to-Orn conversion or peptide bond cleavage.[2][3]

Thesis: While UV monitoring and the Kaiser test provide binary "yes/no" data regarding the presence of free amines, only LC-MS (Liquid Chromatography-Mass Spectrometry) provides the molecular specificity required to distinguish between successful deprotection, incomplete reaction, and protecting group migration.

Comparative Landscape: LC-MS vs. Alternatives

The following table objectively compares the validation methods.

FeatureLC-MS (Recommended) UV Monitoring (290 nm) Kaiser Test (Colorimetric)
Primary Detection Mass-to-Charge Ratio (

)
Absorbance of Indazole byproductReaction with free amines (Blue color)
Sensitivity High (Femtomole range)ModerateModerate to High
Detects Incomplete Removal? Yes (Identifies +164 Da peak)Indirectly (Plateau of signal)Yes (Purple/Red beads instead of Blue)
Detects Dde Migration? Yes (Isobaric peak separation)No (Byproduct is released regardless)No (Detects any free amine)
Quantifiable? Yes (Relative peak area)Semi-quantitativeQualitative
Sample Requirement Micro-cleavage (destructive)Flow-through (non-destructive)Resin beads (destructive)

Technical Deep Dive: The Mass Shift

To interpret the LC-MS data, one must understand the specific mass changes involved.

The Mechanism

Deprotection occurs via nucleophilic attack of hydrazine on the Dde ketone, followed by cyclization to release the stable byproduct, 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole .

Mass Calculation
  • Dde Group Formula (Added):

    
    
    
  • Mass Shift: +164.20 Da (monoisotopic)

If the Dde group is ivDde (isovaleryl analog), the mass shift is +206.28 Da .

Diagnostic Signals in LC-MS
  • Target Peptide (

    
    ):  The desired mass 
    
    
    
    .
  • Dde-Adduct (

    
    ):  The protected species 
    
    
    
    .
  • Migrated Isomer (

    
    ):  Mass is identical to 
    
    
    
    (
    
    
    ) but elutes at a different retention time due to hydrophobicity changes.

Experimental Protocol: Self-Validating Workflow

This protocol integrates the deprotection step with a micro-cleavage validation step for LC-MS.

Reagents
  • Deprotection Cocktail: 2% Hydrazine monohydrate in DMF (v/v).[2][4] Note: Prepare fresh to avoid oxidation.

  • Micro-Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.

  • LC-MS Solvent A: 0.1% Formic Acid in Water.[5]

  • LC-MS Solvent B: 0.1% Formic Acid in Acetonitrile.[5]

Step-by-Step Workflow

Step 1: Dde Deprotection (On-Resin)

  • Wash resin 3x with DMF.[2][3][4][6]

  • Add 2% Hydrazine/DMF (10 mL per gram of resin).

  • Agitate for 3 minutes . Drain.

  • Repeat Hydrazine treatment 2 more times (3 x 3 min cycles).

    • Causality: Multiple short bursts are more effective than one long exposure and reduce the risk of side reactions like Arg->Orn conversion.

  • Wash resin 5x with DMF, then 3x with DCM.[4]

Step 2: Micro-Cleavage (Sample Prep)

  • Take a small aliquot of resin (~2-5 mg) into a microcentrifuge tube.

  • Add 50-100

    
    L of Micro-Cleavage Cocktail .
    
  • Shake for 15-30 minutes at room temperature.

  • Precipitate by adding 1 mL cold Diethyl Ether (optional) or blow down with

    
     and redissolve in 200 
    
    
    
    L 50% Solvent A / 50% Solvent B .
  • Filter/Centrifuge to remove resin beads.

Step 3: LC-MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Gradient: 5% B to 95% B over 5-10 minutes.

  • MS Mode: ESI Positive, Scan Range 300-2000

    
    .
    

Visualizing the Logic

The following diagram illustrates the mechanistic pathway and the decision logic for analysis.

Dde_Analysis_Workflow Start Resin-Bound Peptide (Lys-Dde Protected) Reaction Add 2% Hydrazine (3 x 3 min) Start->Reaction Deprotection Cleavage Micro-Cleavage (TFA/TIS/H2O) Reaction->Cleavage Sample Prep LCMS Run LC-MS Analysis Cleavage->LCMS Result_Clean Single Peak Mass = Target [M] LCMS->Result_Clean Success Result_Inc Peak +164 Da [M + Dde] LCMS->Result_Inc Incomplete (Repeat Hydrazine) Result_Mig Isobaric Peak (+164 Da) Different Retention Time LCMS->Result_Mig Migration (Scrambling Detected)

Caption: Workflow for Dde deprotection and LC-MS decision logic. Green indicates success; Red/Yellow indicate issues requiring intervention.

Data Interpretation & Troubleshooting

Scenario A: The "+164 Da" Peak
  • Observation: You see the target mass

    
    , but also a significant peak at 
    
    
    
    .
  • Diagnosis: Incomplete deprotection.

  • Solution: Repeat the hydrazine wash (2% in DMF) for 5-10 minutes. Ensure resin is well-swollen in DMF before adding hydrazine.[3][4]

Scenario B: The "Ghost" Peak (Migration)
  • Observation: The major peak corresponds to the target mass. However, there is a smaller peak with mass

    
     (Dde adduct) that elutes earlier or later than the expected Dde-protected precursor.
    
  • Diagnosis: Dde migration.[2][4][7] The Dde group has moved to a nucleophilic side chain (e.g., Ser/Thr OH or another Lys).

  • Solution: This is irreversible in many cases. Prevention is key:

    • Ensure no free amines are present during Dde removal (e.g., N-terminus should be Boc-protected).[2][3]

    • Use Hydroxylamine/Imidazole instead of Hydrazine for milder deprotection if migration is persistent [1].

Scenario C: Mass -18 Da (Dehydration)
  • Observation: A peak at

    
    .
    
  • Diagnosis: Not related to Dde. Likely acid-catalyzed dehydration of Ser/Thr during the TFA micro-cleavage step, unrelated to the hydrazine step.

References

  • Diaz-Mochon, J. J., et al. (2004).[8] Selective orthogonal deprotection of the Dde and ivDde protecting groups. Organic Letters.[1]

  • Bycroft, B. W., et al. (1993). A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications.

  • Merck Millipore. (n.d.). Novabiochem® Peptide Synthesis Guide: Dde and ivDde Deprotection.

  • BenchChem. (2025).[3][4] Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.

Sources

Comparative Guide: Alternatives to 3-(Dde-amino)-1-propanol for Linker Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and branched peptides, 3-(Dde-amino)-1-propanol serves as a critical bifunctional spacer. Its primary utility lies in the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, which offers orthogonality to standard Fmoc and Boc protocols.

However, the reliance on hydrazine for Dde cleavage presents significant liabilities:

  • Toxicity: Hydrazine is a genotoxic carcinogen, complicating GMP scale-up.

  • Side Reactions: Hydrazine can reduce nitro groups or cleave sensitive esters (e.g., depsipeptides).

  • Migration: The Dde group is prone to

    
     migration (e.g., to lysine 
    
    
    
    -amines), leading to structural scrambling.

This guide evaluates three superior alternatives—Alloc , Mmt , and Azide -based analogs—that eliminate hydrazine usage while maintaining or improving orthogonality.

The Benchmark: this compound

To understand the upgrade path, we must first define the limitations of the incumbent.

  • Structure: Dde-NH-(CH2)3-OH

  • Cleavage: 2% Hydrazine in DMF (3 × 3 min).

  • Mechanism: Vinylogous amide cleavage via nucleophilic attack.

  • Primary Failure Mode: Inter-chain migration . During Fmoc removal (piperidine treatment), Dde can migrate to a free amine on a neighboring side chain, permanently blocking the wrong site.

Strategic Alternatives

Option A: The "True Orthogonal" Choice (Alloc)

Compound: 3-(Alloc-amino)-1-propanol

  • Protecting Group: Allyloxycarbonyl (Alloc).

  • Cleavage Mechanism: Palladium(0)-catalyzed allyl transfer.

  • Best For: Complex syntheses requiring absolute orthogonality to both Acid (Boc/tBu) and Base (Fmoc) conditions.

Technical Insight: Unlike Dde, Alloc is completely stable to piperidine (Fmoc removal) and TFA (Boc removal). It requires a Pd(0) catalyst, which introduces a heavy metal handling step, but it guarantees zero migration.

Option B: The "Mild Acid" Choice (Mmt)

Compound: 3-(Mmt-amino)-1-propanol

  • Protecting Group: 4-Methoxytrityl (Mmt).[1]

  • Cleavage Mechanism: Dilute acid solvolysis (

    
     mechanism).
    
  • Best For: Branching strategies where heavy metals (Pd) must be avoided, and the linker is attached after global deprotection or on hyper-acid-labile resins (e.g., 2-CTC).

Technical Insight: Mmt is cleaved by 1% TFA in DCM.[2] This allows for the removal of the Mmt group while leaving standard Boc/tBu side-chain protection intact (which requires ~95% TFA). This "Acid Gradient" strategy is powerful but requires precise pH control.

Option C: The "Bioorthogonal" Choice (Azide)

Compound: 3-Azido-1-propanol

  • Protecting Group: None (Masked amine).

  • Cleavage/Conversion: Reduction (Staudinger) or Click Chemistry (CuAAC/SPAAC).

  • Best For: ADCs and chemical biology probes where the linker must remain inert through harsh synthesis steps and "clicked" at the final stage.

Comparative Performance Data

FeatureDde (Benchmark) Alloc (Option A) Mmt (Option B) Azide (Option C)
Cleavage Reagent 2% HydrazinePd(PPh

)

/ PhSiH

1% TFA / DCMPhosphines or Alkyne
Orthogonality Fmoc/BocFmoc/Boc/DdeFmoc (Base)Universal
Migration Risk High (

)
NoneNoneNone
Reagent Toxicity High (Carcinogen)Moderate (Heavy Metal)Low (Corrosive)Low
Stability Stable to TFAStable to TFA/BaseLabile to >5% TFAVery Stable

Experimental Protocols

Protocol A: Palladium-Mediated Alloc Deprotection

Use this for 3-(Alloc-amino)-1-propanol linkers.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)).
  • Scavenger: Phenylsilane (PhSiH

    
    ) or Morpholine.
    
  • Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

  • Wash: Wash resin with dry DCM (

    
     min) to remove DMF traces (DMF can coordinate Pd).
    
  • Cocktail Prep: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) and PhSiH
    
    
    (10 eq) in dry DCM. Note: Solution must be prepared immediately before use.
  • Reaction: Add cocktail to resin. Shake under Argon/Nitrogen for 30 minutes .

  • Repeat: Drain and repeat step 3 with fresh cocktail.

  • Wash (Critical):

    • DCM (

      
      )
      
    • 0.5% Sodium Diethyldithiocarbamate in DMF (

      
       min) — This removes residual Palladium (black precipitate).
      
    • DMF (

      
      ).[3]
      
Protocol B: Selective Mmt Removal (Acid Gradient)

Use this for 3-(Mmt-amino)-1-propanol linkers.

Reagents:

  • Cleavage: 1% TFA (Trifluoroacetic acid) in DCM.[2]

  • Scavenger: TIS (Triisopropylsilane) or TES (Triethylsilane) - 5% v/v.[3]

  • Quench: 5% DIPEA in DCM or Methanol/Pyridine.

Step-by-Step:

  • Flow Wash: Wash resin with DCM (

    
    ) to remove basic residues.
    
  • Pulse Cleavage: Add 1% TFA/5% TIS in DCM. Shake for 2 minutes .

  • Drain & Quench: Drain directly into a flask containing the quench solution (if collecting the cleaved product) or waste (if deprotecting on-resin).

  • Repeat: Repeat step 2–3 exactly 10 times (Total 20 min).

    • Why Pulse? Mmt cleavage is an equilibrium. Continuous flow prevents re-tritylation.

  • Validation: The resin should turn from yellow/orange (trityl cation) to colorless.

Decision Logic & Visualization

The following diagrams illustrate the decision-making process and the orthogonality logic.

Diagram 1: Selection Logic for Linker Strategy

LinkerStrategy Start Start: Select Linker for 3-amino-1-propanol Core Q1 Is Hydrazine acceptable (No sensitive esters/nitro groups)? Start->Q1 Dde Use this compound (Standard, Cheap) Q1->Dde Yes Q2 Do you require stability against 95% TFA (Global Deprotection)? Q1->Q2 No (Toxic/Reactive) Alloc Use 3-(Alloc-amino)-1-propanol (Best Orthogonality) Q2->Alloc Yes (Must survive acid) Q3 Is Palladium contamination a concern (GMP/Biology)? Q2->Q3 No (Cleave before acid) Q3->Alloc No Mmt Use 3-(Mmt-amino)-1-propanol (Acid Gradient Strategy) Q3->Mmt Yes (No Metals) Azide Use 3-Azido-1-propanol (Click Chemistry) Q3->Azide Yes (Bio-conjugation)

Caption: Decision tree for selecting the optimal amino-propanol building block based on chemical sensitivity and downstream application.

Diagram 2: Orthogonality Map

Orthogonality Fmoc Fmoc (Base Labile) Boc Boc (Acid Labile) Fmoc->Boc Orthogonal Dde Dde (Hydrazine) Fmoc->Dde Risk: Migration Alloc Alloc (Pd(0)) Fmoc->Alloc Orthogonal Boc->Alloc Orthogonal Mmt Mmt (1% TFA) Boc->Mmt Semi-Orthogonal (Conc. Dependent)

Caption: Orthogonality map showing the relationship between standard protecting groups (Fmoc/Boc) and the proposed alternatives.

References

  • Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides.[4] Journal of the Chemical Society, Chemical Communications, (9), 778-779. Link

  • Guibé, F. (1998). Allylic protecting groups and their use in a complex environment part II: Allylic protecting groups and their removal through catalytic palladium allyl transfer. Tetrahedron, 54(13), 2967-3042. Link

  • Mattern, R. H. (2005). Mmt/Mtt: Acid-labile protecting groups for the side chains of amino acids.[1][2] The Peptide Synthesis Blog.

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.
  • BenchChem. (2025).[3] A Comparative Guide: Mmt vs. ivDde for Orthogonal Protection. Link

Sources

Strategic Orthogonality in SPPS: A Cost-Benefit & Technical Guide to Dde/ivDde Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In complex Solid-Phase Peptide Synthesis (SPPS)—particularly for branched, cyclic, or side-chain modified peptides—standard Fmoc/tBu strategies often fail to provide the necessary dimension of orthogonality. This guide analyzes the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its sterically hindered variant ivDde as primary solutions for amine protection.

While Alloc protection remains the "gold standard" for orthogonality, this analysis demonstrates that ivDde offers a superior cost-benefit ratio for 80% of routine applications due to operational simplicity and the elimination of expensive Palladium catalysts, provided that specific migration-mitigation protocols are strictly followed.

The Orthogonality Challenge

Standard SPPS relies on a two-dimensional protection scheme:

  • Temporary: Fmoc (Base labile)

  • Permanent: tBu/Trt/Pbf (Acid labile)

Creating "Dimension 3" for site-specific labeling (e.g., fluorophores, biotin) or cyclization (e.g., lactam bridges) requires a group stable to both Piperidine and TFA, yet removable under mild conditions that do not harm the peptide.

The Contenders
  • Dde/ivDde: Hydrazine-labile.

  • Alloc (Allyloxycarbonyl): Palladium-labile.

  • Mtt (4-Methyltrityl): Hyper-acid-labile (1% TFA).

Technical Deep Dive: Dde & ivDde Chemistry

Mechanism of Action

Dde protection masks primary amines (typically Lysine


-amines) via a vinylogous amide structure. It is stable to TFA and standard piperidine washes. Deprotection is achieved via nucleophilic attack by hydrazine, which induces an intramolecular cyclization to form a stable indazole byproduct, releasing the free amine.[1]
The Migration Risk (The "Achilles' Heel")

Standard Dde is prone to N-ε to N-α migration . During Fmoc removal with piperidine, the Dde group can "hop" to the newly liberated N-terminal amine.

  • Solution: Use ivDde (isovaleryl-Dde). The bulky isovaleryl group creates steric hindrance that effectively blocks the nucleophilic attack required for migration.

Visualization: Dde Cleavage Mechanism

The following diagram illustrates the hydrazine-mediated deprotection pathway.

Dde_Cleavage Dde_Amine Dde-Protected Amine (Vinylogous Amide) Intermediate Tetrahedral Intermediate Dde_Amine->Intermediate + NH2NH2 (DMF) Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Byproduct Indazole Byproduct (Stable) Intermediate->Byproduct Cyclization Free_Amine Free Amine (R-NH2) Intermediate->Free_Amine Release

Caption: Hydrazine attacks the Dde ketone, leading to cyclization and release of the amine.[1][2][3][4][5][6][7][8][9][10]

Comparative Cost-Benefit Analysis

This analysis weighs Operational Expenditure (OpEx) —time, labor, waste—against Material Costs .

Table 1: Strategic Comparison of Orthogonal Groups
FeatureivDde / Dde Alloc Mtt / Mmt
Deprotection Reagent 2% Hydrazine in DMFPd(PPh₃)₄ + Phenylsilane1% TFA in DCM
Reagent Cost Low (Hydrazine is cheap)Very High (Pd catalyst)Low (DCM/TFA)
Amino Acid Cost High (e.g., Fmoc-Lys(ivDde))ModerateModerate
Operational Complexity Low (Mix & Shake)High (Air sensitive, washes)High (Strict flow control)
Orthogonality Excellent (vs Acid/Base)Perfect (Orthogonal to all)Poor (Acid sensitive)
Major Risk Migration (Dde only)Catalyst poisoning / Incomplete removalPremature cleavage
Waste Disposal Hydrazine (Toxic)Heavy Metals (Pd)Halogenated Solvents
Economic Verdict
  • Choose ivDde when: You need robust orthogonality without the hassle of inert gas atmosphere or heavy metal waste disposal. The higher upfront cost of the amino acid is offset by the elimination of the Palladium catalyst and the reduction in labor time (approx. 2 hours saved per synthesis vs. Alloc).

  • Choose Alloc when: You are synthesizing a sequence containing motifs sensitive to hydrazine (e.g., reduction of sensitive Tryptophan analogs) or if absolute orthogonality is non-negotiable.

Validated Experimental Protocols

Protocol A: Selective Removal of Dde/ivDde

Use this protocol for site-specific labeling on resin.

Reagents:

  • Deprotection Cocktail: 2% Hydrazine monohydrate in DMF (v/v).[5][8]

  • Wash Solvent: DMF.[3][4][5][8]

Step-by-Step:

  • Wash: Swell resin in DMF (3 x 1 min).

  • Cleavage: Add fresh 2% Hydrazine/DMF solution to the resin.

    • For Dde: Incubate 3 x 3 minutes.

    • For ivDde: Incubate 3 x 10 minutes (Steric bulk requires longer exposure).

  • Monitoring: Retain the filtrate. The byproduct (indazole) absorbs at 290 nm .[4] UV monitoring of the filtrate can confirm completion.

  • Wash: Extensive washing with DMF (10 x 1 min) is critical to remove all traces of hydrazine, which could react with subsequent activated esters.

Protocol B: Preventing Migration (The "Expert" Method)

If you must use standard Dde (cheaper than ivDde), you must alter your Fmoc deprotection strategy.

  • Avoid Piperidine: Do not use 20% Piperidine for Fmoc removal on the N-terminus if a side-chain Dde is present.

  • Substitute DBU: Use 2% DBU, 2% Piperidine in DMF .

    • Why? DBU is a non-nucleophilic base. It removes Fmoc via beta-elimination but cannot attack the Dde ring to initiate migration.

Decision Logic for Drug Development

When designing a synthesis pathway, use the following logic to select the correct protecting group.

Decision_Matrix Start Select Orthogonal Group Q1 Is the peptide Acid Sensitive? Start->Q1 Q2 Is the sequence Hydrazine Sensitive? Q1->Q2 No Res_Mtt Use Mtt (1% TFA Labile) Q1->Res_Mtt Yes (e.g. Trt resin) Res_Alloc Use Alloc (Pd Labile) Q2->Res_Alloc Yes Res_ivDde Use ivDde (Hydrazine Labile) Q2->Res_ivDde No (Standard)

Caption: Decision tree for selecting Lysine side-chain protection based on peptide sensitivity.

References

  • Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides.[11] Journal of the Chemical Society, Chemical Communications.[11]

  • Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters.[4][11]

  • Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: Migration to an unprotected lysine. Journal of Peptide Research.[12]

  • Diaz-Mochon, J. J., et al. (2004). Rotational isomers of the Dde protecting group. Chemical Communications.[11]

  • Merck (Sigma-Aldrich). Novabiochem® Peptide Synthesis Reagents: Orthogonal Protecting Groups.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Dde-amino)-1-propanol

Author: BenchChem Technical Support Team. Date: March 2026

From Storage to Deprotection: A Lifecycle Approach

Executive Context & Chemical Identity

3-(Dde-amino)-1-propanol is a specialized linker used primarily in Solid-Phase Peptide Synthesis (SPPS). It serves as a building block where the primary amine is masked by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group.[1]

While the protected linker itself presents a moderate hazard profile (Irritant), the operational risk spikes significantly during the application phase—specifically when dissolved in Dimethylformamide (DMF) and subjected to Hydrazine for deprotection. This guide treats the safety protocol as a dynamic system, scaling protection based on the specific workflow stage.

Chemical ComponentFunctionPrimary Hazard Class (GHS)
This compound Protected Linker⚠️ Skin/Eye Irritant (H315, H319)
DMF (Solvent) Reaction Medium⚠️ Repro. Tox. 1B, Acute Tox. 4
Hydrazine (2% in DMF) Deprotection Reagent☠️ Carcinogen 1B, Skin Sens. 1, Toxic

Dynamic PPE Matrix

Do not use a "one-size-fits-all" approach. PPE must escalate as you move from weighing the solid to performing the deprotection reaction.

Phase 1: Solid Handling (Weighing & Transfer)

Risk: Inhalation of fine particulates; static-induced dispersal.

  • Respiratory: N95 (minimum) or P100 particulate respirator if handling >1g outside a containment enclosure.

  • Eyes: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine powders that can drift behind lenses.

  • Hands: Standard Nitrile Exam Gloves (4-5 mil).

  • Body: Standard Lab Coat (Cotton/Poly blend).

Phase 2: Reaction & Deprotection (The "Red Zone")

Risk: Exposure to DMF (skin absorption) and Hydrazine (carcinogen, sensitizer).

  • Respiratory: Work strictly inside a certified Fume Hood. If hood failure occurs, a Full-Face Respirator with ABEK (Organic Vapor/Ammonia) cartridges is required.

  • Eyes: Face Shield required over Safety Goggles during hydrazine addition.

  • Hands (Double-Gloving Protocol):

    • Inner Layer: Standard Nitrile (4 mil).

    • Outer Layer: Laminate Film (Silver Shield/4H) or Thick Butyl Rubber (>15 mil).

    • Why? Standard nitrile provides <5 minutes breakthrough time for DMF/Hydrazine mixtures.

  • Body: Chemical-resistant apron (Tyvek or PVC) over lab coat.

Operational Workflow & Safety Protocols

Step 1: Preparation & Weighing
  • Static Control: Dde-protected intermediates are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar during weighing to prevent dispersal.

  • Containment: Weigh inside a balance enclosure or a fume hood with the sash lowered.

  • Spill Prep: Have a pre-moistened absorbent pad (DMF-compatible) ready.

Step 2: Solubilization & Coupling

Context: Dissolving the linker in DMF for resin attachment.

  • Solvent Choice: DMF is the standard solvent.[1] It is a potent skin penetrant and will carry the dissolved linker into the bloodstream.

  • Technique: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Waste Stream: Segregate this waste as "Non-Halogenated Organic."

Step 3: Deprotection (The Critical Control Point)

Context: Removing the Dde group using 2% Hydrazine.[2][3]

⚠️ CRITICAL WARNING: Hydrazine is the highest risk factor in this protocol.

  • Reagent Prep: Never use anhydrous hydrazine if avoidable. Use Hydrazine Monohydrate to reduce volatility.

  • Addition: Add the hydrazine solution via syringe or dropping funnel to a closed vessel. Do not pour open containers.

  • Monitoring: The reaction produces an indazole byproduct (UV active). Monitor via HPLC/TLC; do not rely on visual cues.

  • Quenching: Do not dump active hydrazine waste. Quench with dilute Acetone (forms hydrazone, reducing toxicity) before disposal.

Visualizing the Safety Architecture

The following diagram illustrates the escalation of safety controls throughout the experimental lifecycle.

DdeSafetyLifecycle cluster_solid Phase 1: Solid Handling cluster_liquid Phase 2: Chemical Reaction Start Start: this compound Weighing Weighing & Transfer (Risk: Particulates) Start->Weighing PPE_Solid PPE: N95 Mask + Goggles + Nitrile Gloves Weighing->PPE_Solid Required Solubilization Solubilization in DMF (Risk: Skin Absorption) Weighing->Solubilization Deprotection Deprotection (Hydrazine) (Risk: Carcinogen/Sensitizer) Solubilization->Deprotection PPE_Liquid PPE: Fume Hood + Face Shield + Laminate Gloves + Apron Deprotection->PPE_Liquid MANDATORY Disposal Disposal: Quench with Acetone Segregated Waste Deprotection->Disposal

Caption: Operational flow highlighting the escalation from particulate protection (Phase 1) to high-level chemical barrier protection (Phase 2) during hydrazine exposure.

Emergency Response Protocols

Incident TypeImmediate Action
Skin Contact (Solid) Brush off excess.[4][5] Wash with soap/water for 15 min.
Skin Contact (Liquid) IMMEDIATE DANGER. DMF carries toxins into blood. Strip contaminated clothing immediately.[4][5] Wash with copious water. Seek medical attention if Hydrazine was present.
Eye Exposure Flush for 15 minutes. If Hydrazine involved, continue flushing during transport to ER.
Inhalation Move to fresh air.[4][5][6] If wheezing occurs (sensitization sign), administer oxygen and call emergency services.
Spill (Liquid) Evacuate area. Do not attempt cleanup of Hydrazine spills >50mL without SCBA. Use Vermiculite to absorb.[7]

References

  • Merck (Sigma-Aldrich). Safety Data Sheet: 3-Amino-1-propanol (Base Amine). Retrieved from

  • Iris Biotech. Dde-Protecting Group Strategies in SPPS. Retrieved from

  • ECHA (European Chemicals Agency). Substance Information: Hydrazine (EC 206-114-9). Retrieved from

  • University of California, Berkeley. Standard Operating Procedure: Hydrazine & Hydrazine Monohydrate. Retrieved from

  • Thermo Fisher Scientific. Nitrile vs. Laminate Glove Chemical Resistance Guide. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.